YH239-EE
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUBDDRFPQLPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YH239-EE: A Technical Guide to its Mechanism of Action in p53 Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH239-EE is a potent, cell-permeable small molecule inhibitor of the MDM2-p53 interaction, demonstrating significant promise in the targeted therapy of cancers harboring wild-type p53. As an ethyl ester prodrug of YH239, it exhibits enhanced cellular uptake and subsequent intracellular hydrolysis to its active carboxylic acid form. In tumor cells with functional p53, the overexpression of MDM2, a negative regulator of p53, leads to the ubiquitination and proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions. This compound competitively binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction. This disruption stabilizes p53, leading to its accumulation and the activation of downstream signaling pathways that induce cell cycle arrest and apoptosis. This guide provides an in-depth technical overview of the mechanism of action of this compound in p53 wild-type cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Core Mechanism of Action: Disruption of the MDM2-p53 Interaction
The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between p53 and its principal negative regulator, MDM2.[1] In p53 wild-type cancer cells where MDM2 is often overexpressed, this compound acts to restore the tumor suppressor function of p53. The ethyl ester moiety of this compound enhances its cell permeability, allowing for efficient intracellular accumulation. Once inside the cell, it is believed to be hydrolyzed to its active form, YH239. YH239 then binds to the hydrophobic pocket on the N-terminal domain of MDM2, the same pocket that p53 utilizes for binding. This competitive inhibition prevents MDM2 from binding to p53, thereby blocking the MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilized p53 is then free to accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell cycle control and apoptosis.[1]
Caption: this compound cellular uptake and inhibition of the MDM2-p53 interaction.
Quantitative Data on the Effects of this compound in p53 Wild-Type Cells
The efficacy of this compound has been demonstrated in several p53 wild-type cancer cell lines. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Inhibition of Cell Growth in p53 Wild-Type AML Cell Lines
| Cell Line | p53 Status | Treatment | Incubation Time (hours) | % Inhibition of Cell Growth (relative to untreated control) |
| OCI-AML-3 | Wild-Type | This compound (20 µM) | 24 | ~50% |
| OCI-AML-3 | Wild-Type | This compound (20 µM) | 48 | ~75% |
| OCI-AML-3 | Wild-Type | This compound (20 µM) | 72 | ~90% |
Data derived from graphical representation in a published study.
Table 2: Induction of Apoptosis (Sub-G1 Population) in AML Cell Lines
| Cell Line | p53 Status | Treatment | Incubation Time (hours) | % of Cells in Sub-G1 Phase |
| OCI-AML-3 | Wild-Type | Untreated | 24 | ~5% |
| OCI-AML-3 | Wild-Type | This compound (20 µM) | 24 | ~25% |
| MOLM-13 | Wild-Type | Untreated | 24 | ~2% |
| MOLM-13 | Wild-Type | This compound (20 µM) | 24 | ~35% |
Data derived from graphical representation in a published study.
Table 3: Induction of Apoptosis and Necrosis in Cancer Cell Lines
| Cell Line | p53 Status | Treatment | Incubation Time (hours) | Fold Induction of Apoptotic/Necrotic Cells (relative to untreated control) |
| OCI-AML-3 | Wild-Type | This compound (20 µM) | 72 | 11.8-fold |
| MOLM-13 | Wild-Type | This compound (20 µM) | 72 | 5.6-fold |
| MCF7 | Wild-Type | This compound | 72 | 40% total apoptosis and necrosis |
| MCF7 | Wild-Type | (+) enantiomer of this compound | 72 | 84.48% total apoptosis and necrosis |
| MCF7 | Wild-Type | (-) enantiomer of this compound | 72 | 48.71% total apoptosis and necrosis |
Data for AML cell lines are fold-induction, while data for MCF7 cells are percentages of total apoptotic and necrotic cells.[1]
Table 4: IC50 Values in MCF7 (p53 Wild-Type) Breast Cancer Cells
| Compound | IC50 (µM) |
| This compound | 8.45 |
| YH239 | 37.78 |
The lower IC50 value for this compound indicates greater potency compared to its active metabolite, likely due to enhanced cellular uptake.[1]
Downstream Signaling Pathways: p53-Mediated Cell Cycle Arrest and Apoptosis
Upon stabilization and accumulation, p53 transcriptionally activates a cascade of downstream target genes, leading to two primary cellular outcomes in cancer cells: cell cycle arrest and apoptosis.
Cell Cycle Arrest
Activated p53 induces the expression of the cyclin-dependent kinase inhibitor 1 (CDKN1A), also known as p21. p21 binds to and inhibits the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle through the G1/S and G2/M checkpoints. The inhibition of these complexes leads to a halt in the cell cycle, preventing the replication of damaged DNA. Studies have shown that this compound treatment leads to a significant increase in the sub-G1 population in p53 wild-type cells, which is indicative of apoptotic cell death often preceded by cell cycle arrest.
References
The Prodrug Advantage: A Technical Comparison of YH239 and YH239-EE in p53-MDM2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical differences between YH239 and its ethyl ester prodrug, YH239-EE. Both compounds are potent inhibitors of the p53-MDM2 protein-protein interaction, a key therapeutic target in oncology. This guide will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their activity.
Core Concepts: From Active Compound to Prodrug
YH239 is a potent antagonist of the p53-MDM2 interaction. However, its therapeutic potential is limited by poor cell permeability. To overcome this, YH239 was chemically modified into this compound, its ethyl ester prodrug. This strategic esterification masks the polar carboxylic acid group of YH239, rendering the molecule more lipophilic and enhancing its ability to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ethyl ester moiety, releasing the active drug, YH239, to exert its therapeutic effect. This prodrug approach significantly improves the bioavailability and cellular activity of the parent compound.
Mechanism of Action: Restoring p53 Tumor Suppressor Function
Both YH239 and this compound (upon conversion to YH239) function by disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.[1] In many cancers, MDM2 is overexpressed, leading to the excessive ubiquitination and subsequent proteasomal degradation of p53. By binding to the p53-binding pocket of MDM2, YH239 prevents this interaction, leading to the stabilization and accumulation of p53.[1] Elevated p53 levels can then transcriptionally activate downstream target genes, resulting in cell cycle arrest and apoptosis, thereby suppressing tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of YH239 and this compound.
| Compound | Target | Binding Affinity (Ki) |
| YH239 | MDM2 | High Affinity (Specific value not available in search results) |
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF7 (Breast Cancer) | YH239 | 37.78 | [2] |
| MCF7 (Breast Cancer) | This compound | 8.45 | [2] |
| Cell Line | Compound | EC50 (µM) | Reference |
| MOLM-13 (Acute Myeloid Leukemia) | YH239 | No measurable effect | [1] |
| MOLM-13 (Acute Myeloid Leukemia) | (+)-YH239-EE | 7.5 | [1] |
| MOLM-13 (Acute Myeloid Leukemia) | (-)-YH239-EE | 25.2 |
| Cell Line | Compound | Apoptosis & Necrosis (%) | Treatment | Reference |
| MCF7 | YH239 | 4.92 | 20 µM for 72h | [2] |
| MCF7 | This compound | 40 | 20 µM for 72h | [2] |
| MCF7 | (+)-YH239-EE | 84.48 | 20 µM for 72h | [2] |
| MCF7 | (-)-YH239-EE | 48.71 | 20 µM for 72h | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of YH239 and this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
96-well plates
-
Complete cell culture medium
-
YH239 and this compound stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: Treat the cells with varying concentrations of YH239 and this compound for a specified time interval (e.g., 72 hours).[2] A vehicle control (DMSO) should be included.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Apoptosis and Necrosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with YH239 and this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
6-well plates
-
Complete cell culture medium
-
YH239 and this compound
-
Cold PBS (Phosphate-Buffered Saline)
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of YH239 and this compound (e.g., 20 µM) for the specified time (e.g., 72 hours).[2]
-
Cell Harvesting: After treatment, harvest the cells and wash them with cold PBS.[2]
-
Resuspension: Resuspend the cells in binding buffer.[2]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[2]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.[2]
Mandatory Visualizations
Conclusion
The development of this compound represents a successful application of the prodrug strategy to enhance the therapeutic potential of a potent p53-MDM2 inhibitor. By improving cellular uptake, this compound demonstrates significantly greater cytotoxicity and induction of apoptosis in cancer cells compared to its parent compound, YH239. This technical guide provides a comprehensive overview of the key differences between these two molecules, empowering researchers to better understand their properties and design future experiments in the ongoing effort to develop effective cancer therapies targeting the p53 pathway.
References
- 1. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive Binding between Dynamic p53 Transactivation Subdomains to Human MDM2 Protein: IMPLICATIONS FOR REGULATING THE p53·MDM2/MDMX INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
The Apoptosis Induction Pathway of YH239-EE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YH239-EE is a potent antagonist of the p53-MDM2 interaction, demonstrating significant potential as an anti-cancer therapeutic. By disrupting the binding of MDM2 to p53, this compound prevents the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. This leads to the accumulation of p53 in cancer cells, which in turn activates downstream pathways culminating in cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the apoptotic pathway induced by this compound, including quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Inhibition of the p53-MDM2 Interaction
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between p53 and its negative regulator, MDM2.[1] In many cancer types with wild-type p53, the function of this critical tumor suppressor is abrogated by overexpression of MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation.[1]
This compound directly binds to MDM2, blocking the p53-MDM2 complex formation.[1] This inhibition of binding leads to the stabilization and accumulation of p53 protein within the cancer cells.[1] Elevated levels of p53 can then transcriptionally activate its target genes, such as p21, BAX, and PUMA, which are involved in cell cycle arrest and apoptosis.[1]
Quantitative Data on Apoptotic Induction
The cytotoxic effects of this compound have been quantified in various studies. The following table summarizes the key findings regarding the induction of apoptosis and necrosis in the MCF7 breast cancer cell line.
| Compound | Concentration | Cell Line | Apoptosis and Necrosis (%) |
| This compound | Not Specified | MCF7 | 40% |
| YH239 (without ethyl ester) | Not Specified | MCF7 | 4.92% |
| (+) Enantiomer of this compound | Not Specified | MCF7 | 84.48% |
| (-) Enantiomer of this compound | Not Specified | MCF7 | 48.71% |
Data sourced from a study on the cytotoxic effect of this compound and its enantiomer on the MCF7 cell line.[2]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the apoptotic pathway of this compound.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
MCF7 cells
-
This compound (and its enantiomers)
-
DMEM media with 10% FBS
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MCF7 cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with the desired concentrations of this compound, its enantiomers, or vehicle control (DMSO) for the specified time (e.g., 72 hours).
-
Cell Harvesting: After treatment, collect the cell culture medium. Wash the cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour of staining.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blotting for Apoptosis-Related Proteins
This protocol is for the detection of changes in protein expression levels of key apoptotic markers.
Materials:
-
Treated and untreated MCF7 cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescence substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Caption: Experimental workflow for Western Blotting.
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through the targeted inhibition of the p53-MDM2 interaction. The ethyl ester group and the stereochemistry of the molecule appear to play a crucial role in its enhanced cytotoxic efficacy.[1][2] Further research, including in vivo studies and analysis in a broader range of cancer cell lines, is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers investigating the mechanism of action of this compound and similar compounds.
References
YH239-EE: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a p53-MDM2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of YH239-EE, a potent and selective small molecule inhibitor of the p53-MDM2 protein-protein interaction. This compound acts as a prodrug, releasing the active compound YH239, which disrupts the negative regulation of the p53 tumor suppressor by MDM2, leading to p53-mediated apoptosis in cancer cells. This document details the innovative discovery process, a step-by-step synthesis protocol based on a convergent Ugi four-component reaction, and a summary of its biological effects, particularly in acute myeloid leukemia (AML). Experimental protocols for key assays and visualizations of the underlying molecular pathways are provided to support further research and development.
Discovery of this compound
The discovery of this compound was the result of a sophisticated, pharmacophore-based virtual screening approach aimed at identifying novel scaffolds for p53-MDM2 antagonists.[1][2] This strategy focused on identifying compounds that could mimic the key interactions of p53 with the MDM2 protein. The initial hits from the virtual screen were then optimized for potency and drug-like properties using a convergent Ugi four-component reaction (Ugi-4CR), a powerful tool in medicinal chemistry for rapidly generating diverse compound libraries.[1][2][3]
This compound was identified as a promising prodrug candidate, demonstrating enhanced cellular permeability and subsequent intracellular conversion to its active, carboxylic acid form, YH239.[1][2] This active form exhibits high-affinity binding to MDM2, effectively disrupting the p53-MDM2 interaction and reactivating the p53 signaling pathway.[1][2]
Synthesis of this compound
The synthesis of this compound is achieved through a convergent Ugi four-component reaction (Ugi-4CR).[1][2][4] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to efficiently generate the desired α-aminoacyl amide scaffold.
Experimental Protocol: Ugi Four-Component Reaction for this compound Synthesis
Materials:
-
Appropriate aldehyde, amine, carboxylic acid, and isocyanide precursors
-
Methanol (or other suitable polar, aprotic solvent like DMF)[4]
-
Standard laboratory glassware and stirring equipment
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reactant Preparation: Prepare equimolar solutions (typically in the range of 0.5 M to 2.0 M) of the aldehyde, amine, and carboxylic acid components in methanol.[4]
-
Reaction Initiation: To the stirred mixture of the aldehyde, amine, and carboxylic acid, add an equimolar amount of the isocyanide component. The reaction is typically exothermic and proceeds rapidly.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within minutes to a few hours.[4]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to yield the final product, this compound.
Biological Activity and Mechanism of Action
This compound functions as a potent antagonist of the p53-MDM2 interaction.[1][2] In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1][5][6]
Signaling Pathway of this compound Action
Caption: this compound enters the cell and is converted to its active form, YH239, which inhibits MDM2, leading to p53 stabilization and apoptosis.
This compound readily crosses the cell membrane and is intracellularly hydrolyzed by esterases to the active compound, YH239.[1][2] YH239 then binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53.[1][2] This disruption inhibits the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[6] The stabilized p53 is then able to accumulate in the nucleus and activate the transcription of its downstream target genes, such as the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and apoptosis.[6][7]
Quantitative Biological Data
The cytotoxic and apoptotic effects of this compound have been evaluated in various cancer cell lines, particularly in acute myeloid leukemia (AML).
| Cell Line | p53 Status | Effect of this compound | Reference |
| OCI-AML-3 | Wild-type | Potent inhibition of cell proliferation, induction of G1 cell cycle arrest, and significant apoptosis.[8] | [8] |
| MOLM-13 | Wild-type | Strong induction of apoptosis and cell cycle arrest.[8] | [8] |
| NB4 | Mutant | Significantly less sensitive to this compound-induced apoptosis compared to wild-type p53 cell lines.[8] | [8] |
| HL-60 | Null | No significant apoptotic response, highlighting the p53-dependent mechanism of action.[8] | [8] |
| MCF7 | Wild-type | This compound induced 40% more apoptosis and necrosis compared to YH239. The (+) enantiomer was significantly more potent, inducing 84.48% apoptosis and necrosis compared to 48.71% for the (-) enantiomer.[9] | [9] |
Key Experimental Protocols
Fluorescence Polarization (FP) Assay for p53-MDM2 Interaction
This assay is used to quantify the inhibitory effect of YH239 on the p53-MDM2 interaction.
Caption: Workflow for the Fluorescence Polarization (FP) assay to measure this compound's inhibition of the p53-MDM2 interaction.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of a fluorescently labeled p53-derived peptide.
-
Prepare a solution of recombinant human MDM2 protein.
-
Prepare serial dilutions of YH239 in an appropriate assay buffer.
-
-
Assay Plate Preparation: In a black, low-volume 384-well plate, add the fluorescent p53 peptide, MDM2 protein, and the YH239 dilutions. Include controls for no inhibitor (maximum polarization) and no MDM2 (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percent inhibition for each concentration of YH239 and fit the data to a dose-response curve to determine the IC50 value.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed AML cells (e.g., OCI-AML-3) at a suitable density in a 6-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 72 hours).[8]
-
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Conclusion
This compound is a promising p53-MDM2 antagonist with a clear mechanism of action and demonstrated preclinical efficacy, particularly in AML models with wild-type p53. Its discovery through a combination of virtual screening and multicomponent reaction chemistry highlights the power of modern drug discovery platforms. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the development of next-generation p53-activating cancer therapies.
References
- 1. MDM2 antagonists induce p53-dependent apoptosis in AML: implications for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-Based Library Generation for the Discovery of a Peptidomimetic p53-Mdm4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Activation of p53 signaling by MI-63 induces apoptosis in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of MDMX and MDM2 as a therapeutic strategy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line [journal.waocp.org]
YH239-EE Enantiomers: A Technical Guide to Their Stereospecific Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the enantiomers of YH239-EE, a potent small molecule inhibitor of the p53-MDM2 interaction. It has been established that the ethyl ester prodrug, this compound, exhibits enhanced cytotoxic effects compared to its parent compound, YH239. Crucially, the biological activity of this compound is highly dependent on its stereochemistry, with the (+) enantiomer demonstrating significantly greater pro-apoptotic and anti-proliferative activity than the (-) enantiomer. This document collates the available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and medicinal chemistry.
Introduction: The p53-MDM2 Axis and the Emergence of this compound
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, earning it the title "guardian of the genome." By inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, p53 maintains genomic integrity. Murine double minute 2 (MDM2) is a primary negative regulator of p53. MDM2 functions as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions.[1] In many human cancers, the p53 pathway is inactivated through mutation of the TP53 gene or by the overexpression of MDM2.
The development of small molecules that inhibit the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells with wild-type TP53. YH239 is one such inhibitor that binds to MDM2, preventing its interaction with p53 and leading to p53 stabilization and the activation of downstream apoptotic pathways.[1] this compound, the ethyl ester of YH239, was developed as a prodrug to potentially improve cellular permeability and overall efficacy.
Stereochemistry and Biological Activity
Chirality is a critical factor in drug development, as enantiomers of a chiral drug can exhibit marked differences in their pharmacological and toxicological profiles. This compound is a chiral molecule, and its enantiomers have been shown to possess distinct biological activities.
Quantitative Biological Data
The cytotoxic and pro-apoptotic effects of the this compound enantiomers have been evaluated in the MCF7 human breast cancer cell line, which expresses wild-type p53. The available data clearly indicate the superior potency of the (+) enantiomer.
Table 1: Cytotoxicity of YH239 and this compound in MCF7 Cells
| Compound | IC50 (µM) |
| YH239 | 37.78[1] |
| This compound (racemate) | 8.45[1] |
Table 2: Apoptosis and Necrosis Induction by this compound Enantiomers in MCF7 Cells
| Compound (at 20 µM) | Total Apoptosis and Necrosis (%) |
| (+) this compound | 84.48[1] |
| (-) this compound | 48.71[1] |
| YH239 | 9.86[2] |
| This compound (racemate) | ~40% (compared to 4.92% for YH239)[3] |
These data highlight two key findings:
-
The ethyl ester modification in this compound significantly enhances its cytotoxic potency compared to the parent compound YH239.[1]
-
The (+) enantiomer of this compound is substantially more effective at inducing cell death in MCF7 cells than the (-) enantiomer.[1]
The enhanced activity of the (+) enantiomer suggests a stereospecific interaction with the MDM2 protein, where it likely has a higher binding affinity for the p53-binding pocket.[1]
Mechanism of Action: The p53 Signaling Pathway
This compound and its enantiomers exert their biological effects by reactivating the p53 signaling pathway. By inhibiting the p53-MDM2 interaction, this compound leads to the stabilization and accumulation of p53. Activated p53 then transcriptionally regulates a host of downstream target genes, culminating in cell cycle arrest and apoptosis.
Caption: Mechanism of action of (+) this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis and Chiral Separation (Representative Protocol)
While the specific synthesis protocol for this compound is not publicly available, a general workflow can be inferred. The enantiomers of racemic this compound were separated by preparative chiral supercritical fluid chromatography (SFC).[2]
Caption: Workflow for chiral separation of this compound.
Representative Preparative SFC Protocol for Indole Derivatives:
-
System: Preparative Supercritical Fluid Chromatography (SFC) system.
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak IA, IB, or IC (e.g., 250 x 20 mm, 10 µm). Polysaccharide-based CSPs are widely used for their versatility and high loading capacity in separating a broad range of chiral compounds.[4]
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol (B129727) or ethanol. The percentage of the modifier is optimized to achieve the best separation (e.g., 10-40% methanol).
-
Flow Rate: Dependent on column dimensions, typically in the range of 50-100 mL/min for preparative scale.
-
Backpressure: Maintained at a constant pressure, typically 100-150 bar.
-
Temperature: Controlled, often around 35-40°C.
-
Detection: UV detector at an appropriate wavelength to monitor the elution of the enantiomers.
-
Injection: Stacked injections are often used in preparative SFC to maximize throughput.
-
Fraction Collection: Fractions corresponding to each enantiomeric peak are collected separately.
-
Post-processing: The collected fractions are evaporated to yield the purified enantiomers. The enantiomeric excess (ee) of each purified enantiomer should be determined using an analytical chiral SFC or HPLC method.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MCF7 cells in 96-well plates at a density of 10,000 cells per well and allow them to adhere overnight in a humidified atmosphere with 5% CO2 at 37°C.[2]
-
Compound Treatment: Treat the cells with various concentrations of YH239, racemic this compound, and the individual (+) and (-) enantiomers of this compound for a specified time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[2]
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Necrosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat MCF7 cells with the compounds of interest (e.g., 20 µM of each this compound enantiomer) for 72 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the levels of apoptosis and necrosis induced by the compounds.
Future Directions and Conclusion
Further research is warranted in several areas:
-
Direct Binding Affinity: Quantitative determination of the binding affinities (e.g., Ki or IC50 values) of the individual this compound enantiomers to the MDM2 protein through biophysical assays (e.g., fluorescence polarization, surface plasmon resonance) would provide a direct measure of their target engagement and help to rationalize the observed differences in cellular activity.
-
In Vivo Efficacy: Preclinical in vivo studies using xenograft models are necessary to evaluate the anti-tumor efficacy, pharmacokinetics, and tolerability of the individual enantiomers. Such studies are critical to determine the therapeutic potential of the more active (+) enantiomer.
-
Broader Cell Line Profiling: Evaluating the activity of the this compound enantiomers across a wider panel of cancer cell lines with varying p53 status would provide a more comprehensive understanding of their spectrum of activity and potential clinical applications.
References
- 1. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line [journal.waocp.org]
- 4. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the Ethyl Ester in the Potency of YH239-EE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ethyl ester moiety's contribution to the potency of YH239-EE, a promising anti-cancer agent. This compound is the ethyl ester prodrug of YH239, a potent inhibitor of the p53-MDM2 protein-protein interaction. The addition of the ethyl ester group is a critical chemical modification that significantly enhances the compound's therapeutic potential.
Enhanced Cellular Activity and Cytotoxicity
The primary role of the ethyl ester in this compound is to augment its cell-killing capabilities.[1][2] This enhancement is attributed to several factors, including potentially increased cellular uptake, improved chemical stability, and more effective interaction with molecular targets.[1] Upon cellular entry, this compound is metabolized, releasing the active compound YH239 to exert its biological effects.[3][]
Comparative Cytotoxicity Data
Studies comparing this compound to its parent compound, YH239, have demonstrated a marked increase in the induction of apoptosis and necrosis in cancer cell lines.
| Compound | Cell Line | Treatment Duration | Apoptosis and Necrosis Induction (%) |
| This compound | MCF7 | 72 hours | 84.34% |
| YH239 | MCF7 | 72 hours | 9.86% |
| (+) Enantiomer of this compound | MCF7 | 72 hours | 84.48% |
| (-) Enantiomer of this compound | MCF7 | 72 hours | 48.71% |
Data sourced from a study on the cytotoxic effects on the MCF7 breast cancer cell line.[1][2]
This data clearly indicates that the presence of the ethyl ester group in this compound leads to a more than eight-fold increase in cell death compared to YH239.[1] Furthermore, the stereochemistry of the molecule plays a significant role, with the (+) enantiomer of this compound exhibiting the highest efficacy.[1][2]
Mechanism of Action: Inhibition of the p53-MDM2 Interaction
Both this compound and its active form, YH239, function by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[1][] By binding directly to MDM2, YH239 prevents the degradation of p53, leading to the stabilization and activation of p53.[1] This, in turn, triggers downstream pathways that result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[][5]
Signaling Pathway of this compound Action
Figure 1: Proposed signaling pathway of this compound.
Experimental Protocols
Cytotoxicity Assessment via Annexin V/PI Staining
This protocol outlines the methodology used to quantify apoptosis and necrosis in cell lines treated with this compound and YH239.
1. Cell Culture and Treatment:
-
MCF7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with the desired concentrations of this compound, YH239, or their respective enantiomers. A vehicle control (e.g., DMSO) is also included.
-
The treated cells are incubated for a specified period (e.g., 72 hours).
2. Cell Harvesting and Staining:
-
After incubation, the culture medium is collected, and the cells are detached using trypsin-EDTA.
-
The detached cells are combined with the collected medium and centrifuged.
-
The cell pellet is washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) staining solution are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
FITC (Annexin V) and PI fluorescence are detected.
-
The cell population is gated to exclude debris.
-
The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Experimental Workflow for Cytotoxicity Analysis
Figure 2: Workflow for assessing the cytotoxicity of this compound.
The Prodrug Strategy: Enhancing Bioavailability
The ethyl esterification of YH239 to create this compound is a deliberate prodrug strategy aimed at improving the compound's pharmacokinetic properties.[3] While specific in-vivo pharmacokinetic data for this compound is not detailed in the provided search results, the rationale behind this chemical modification is to enhance characteristics such as:
-
Increased Lipophilicity: The ethyl ester group increases the molecule's lipid solubility, which can facilitate its passage across cell membranes.
-
Improved Oral Bioavailability: By masking the polar carboxylic acid group of YH239, the ethyl ester can improve absorption from the gastrointestinal tract.
-
Targeted Release: The active drug, YH239, is released intracellularly through the action of ubiquitous esterase enzymes, concentrating the therapeutic agent at its site of action.
Logical Relationship of the Prodrug Concept
Figure 3: The prodrug strategy of this compound.
Conclusion
The ethyl ester in this compound is not merely an inert addition but a pivotal component that significantly amplifies the compound's potency as an anti-cancer agent. By employing a prodrug strategy, this compound achieves enhanced cellular cytotoxicity compared to its parent compound, YH239. This is primarily accomplished by facilitating cellular uptake and subsequent intracellular release of the active p53-MDM2 inhibitor. The dramatic increase in the induction of apoptosis and necrosis underscores the success of this chemical modification. Further research into the detailed pharmacokinetic and pharmacodynamic profiles of this compound is warranted to fully elucidate its therapeutic potential in a clinical setting.
References
Understanding the Pharmacokinetics of YH239-EE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available information on YH239-EE. It is important to note that comprehensive in vivo pharmacokinetic data for this compound is not yet publicly available. Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction
This compound is a novel small molecule inhibitor that has shown promise in preclinical cancer research. As an ethyl ester derivative of YH239, it is designed to be a potent antagonist of the p53-MDM2 interaction.[1] This interaction is a critical checkpoint in cell cycle regulation and apoptosis, and its disruption is a key strategy in cancer therapy. This guide provides an in-depth overview of the known characteristics of this compound, with a focus on its mechanism of action and the methodologies used for its evaluation.
Core Mechanism of Action: p53-MDM2 Inhibition
This compound functions by disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2).[2] In normal, unstressed cells, MDM2 binds to p53, targeting it for proteasomal degradation and thereby keeping its levels low.[3] Many cancer cells overexpress MDM2, leading to the suppression of p53's tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis in response to cellular stress.[3][4]
This compound competitively binds to the p53-binding pocket of MDM2, preventing the formation of the p53-MDM2 complex.[2] This inhibition leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream target genes to induce apoptosis and inhibit tumor growth.[1][2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
YH239-EE: A Potent Inducer of Cell Cycle Arrest and Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YH239-EE has emerged as a promising small molecule inhibitor targeting the p53-MDM2 protein-protein interaction, a critical node in cancer pathogenesis. By disrupting this interaction, this compound stabilizes and activates the tumor suppressor protein p53, leading to the transcriptional activation of downstream target genes that govern cell cycle progression and apoptosis. This technical guide provides a comprehensive overview of the effects of this compound on the cell cycle, detailing its mechanism of action, providing quantitative data on its efficacy, outlining key experimental protocols, and visualizing the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action: The p53-MDM2 Axis
This compound functions as a potent antagonist of the p53-MDM2 interaction.[1] In many cancer types, the E3 ubiquitin ligase MDM2 is overexpressed, leading to the continuous degradation of the p53 tumor suppressor protein. This inactivation of p53 allows cancer cells to evade cell cycle checkpoints and apoptosis. This compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53.[1] The stabilized p53 is then free to translocate to the nucleus and act as a transcription factor, inducing the expression of genes that regulate cell cycle arrest and apoptosis.[1][2]
Quantitative Effects on Cell Cycle Progression and Apoptosis
This compound has demonstrated significant effects on both cell cycle distribution and the induction of apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML) and breast cancer.
Induction of Apoptosis in AML Cell Lines
Treatment with this compound leads to a substantial increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA. The effect is particularly pronounced in p53 wild-type AML cell lines.
Table 1: Percentage of Sub-G1 Phase Cells in AML Cell Lines after 24h Treatment with 20 µM this compound [3]
| Cell Line | p53 Status | Untreated (%) | This compound (%) |
| OCI-AML-3 | Wild-type | ~5 | ~30 |
| HL60 | Deleted | ~5 | ~10 |
| NB4 | Mutated | ~5 | ~15 |
| MOLM-13 | Wild-type | ~5 | ~45 |
Cell Cycle Arrest in MOLM-13 AML Cells
In the highly sensitive p53 wild-type MOLM-13 cell line, this compound induces a significant G1 phase arrest, preventing cells from progressing into the S phase of the cell cycle.
Table 2: Cell Cycle Distribution of MOLM-13 Cells after 24h Treatment with 20 µM this compound [3]
| Cell Cycle Phase | Untreated (%) | This compound (%) |
| Sub-G1 | ~2 | ~15 |
| G1 | ~45 | ~65 |
| S | ~40 | ~15 |
| G2/M | ~13 | ~5 |
Cytotoxic Effects in MCF7 Breast Cancer Cells
This compound and its enantiomers exhibit potent cytotoxic effects on the MCF7 breast cancer cell line, primarily through the induction of apoptosis and necrosis. The (+) enantiomer of this compound has been shown to be particularly effective.[1][4][5][6][7][8]
Table 3: Induction of Apoptosis and Necrosis in MCF7 Cells by this compound and its Enantiomers [1]
| Compound | Total Apoptosis & Necrosis (%) |
| YH239 (without ethyl ester) | 4.92 |
| This compound (racemic) | 40.00 |
| (-) enantiomer of this compound | 48.71 |
| (+) enantiomer of this compound | 84.48 |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The primary signaling pathway initiated by this compound involves the stabilization of p53, leading to the transcriptional activation of p21 (CDKN1A), a potent cyclin-dependent kinase inhibitor.[9][10][11][12][13][14][15] p21 subsequently inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are essential for the G1/S phase transition.[13][16][17][18] This inhibition results in cell cycle arrest in the G1 phase.
Caption: this compound mechanism of action leading to G1 cell cycle arrest.
Experimental Workflow: Cell Cycle Analysis
The following diagram illustrates a typical workflow for analyzing the effect of this compound on the cell cycle using flow cytometry with propidium (B1200493) iodide (PI) staining.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: AML cell lines (OCI-AML-3, HL60, NB4, MOLM-13) or breast cancer cell lines (MCF7) are commonly used.[3][19]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded at a desired density and allowed to adhere overnight (for adherent cells). The following day, the media is replaced with fresh media containing the desired concentration of this compound or vehicle control (DMSO).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the desired treatment period (e.g., 24 hours), adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.
-
Fixation: The cell pellet is washed with cold PBS and resuspended in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells are fixed for at least 2 hours at -20°C.
-
Staining: The fixed cells are centrifuged, and the ethanol is aspirated. The cell pellet is washed twice with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A digests RNA to ensure that only DNA is stained.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).
Apoptosis Assay by Annexin V/PI Staining
-
Cell Harvesting and Staining: Following treatment, cells are harvested and washed with cold PBS. The cells are then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Data Acquisition: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
This compound represents a potent and specific inhibitor of the p53-MDM2 interaction, effectively inducing cell cycle arrest and apoptosis in cancer cells with wild-type p53. The quantitative data presented herein highlights its efficacy, particularly in AML and breast cancer models. The provided experimental protocols and pathway diagrams offer a solid foundation for further investigation and development of this compound as a potential therapeutic agent. This technical guide serves to equip researchers and drug development professionals with the necessary information to explore the full potential of this promising anti-cancer compound.
References
- 1. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Census and evaluation of p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line [journal.waocp.org]
- 9. Activation of p21-Dependent G1/G2 Arrest in the Absence of DNA Damage as an Antiapoptotic Response to Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Reactome | TP53 Regulates Transcription of Cell Cycle Genes [reactome.org]
- 12. Effects of p21(Cip1/Waf1) at both the G1/S and the G2/M cell cycle transitions: pRb is a critical determinant in blocking DNA replication and in preventing endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p21 binding to PCNA causes G1 and G2 cell cycle arrest in p53-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increased activity of both CDK1 and CDK2 is necessary for the combinatorial activity of WEE1 inhibition and cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
How to dissolve and store YH239-EE for experiments
These application notes provide detailed protocols for the dissolution and storage of YH239-EE, a potent p53-MDM2 antagonist, for use in research and drug development.
Product Information
| Property | Value | Source |
| Chemical Name | Ethyl 3-(2-(tert-butylamino)-1-(N-(4-chlorobenzyl)formamido)-2-oxoethyl)-6-chloro-1H-indole-2-carboxylate | [1] |
| CAS Number | 1364488-67-4 | [1][2][3] |
| Molecular Formula | C25H27Cl2N3O4 | [1][2][3][4] |
| Molecular Weight | 504.41 g/mol | [1][2][3][4] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1][3] |
Solubility and Dissolution Protocol
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][4][5]
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 55 mg/mL (109.04 mM) | [5] |
| DMSO | 100 mg/mL | [2] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.04 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution with 5.04 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming (to no more than 37°C) can be used if necessary to aid dissolution.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. The volume of the aliquots should be appropriate for your planned experiments.
Storage and Stability
Proper storage of this compound in both powder and solution form is crucial to maintain its stability and activity.
Table 2: Recommended Storage Conditions for this compound
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Shelf Life (if stored properly) | Source |
| Powder | 0 - 4°C (Dry and dark) | -20°C (Dry and dark) | >3 years | [1][2][4][5] |
| In DMSO | Not Recommended | -20°C or -80°C | 1 month at -20°C; 6 months at -80°C | [2][5] |
Storage Protocol:
-
Powder: Store the vial of this compound powder in a desiccator at -20°C for long-term storage.[1][2][4][5] For short-term storage, 4°C is acceptable.[1][2][4][5][6] Protect from light.
-
Stock Solution: Store the aliquots of the this compound stock solution at -80°C for maximum stability.[2][5] If a -80°C freezer is not available, storage at -20°C is an alternative, but the shelf life will be shorter.[1][2][4][5] Avoid repeated freeze-thaw cycles. When needed, thaw an aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot.
Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Preparation
The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.
Signaling Pathway of this compound
This compound is a potent antagonist of the p53-MDM2 interaction.[1][2][3][7] By inhibiting MDM2, this compound prevents the degradation of the p53 tumor suppressor protein, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis.[6][7]
References
Application Notes: Western Blot Protocol for Monitoring p53 Activation by YH239-EE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in cellular response to stress, including DNA damage, oncogenic signaling, and hypoxia. Its activation can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.[1][2][3] The E3 ubiquitin ligase MDM2 is a key negative regulator of p53, targeting it for proteasomal degradation.[4] In many cancers, the p53 pathway is inactivated through the overexpression of MDM2.[5] YH239-EE is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[6][7] By binding to MDM2, this compound blocks its interaction with p53, leading to the stabilization and accumulation of p53 protein.[7][8] This, in turn, activates downstream p53 signaling, resulting in the induction of target genes such as p21, PUMA, and BAX, which mediate cell cycle arrest and apoptosis.[7][8]
Western blotting is a fundamental technique for assessing the activation of the p53 pathway by this compound. This method allows for the semi-quantitative analysis of total p53 protein levels, as well as the detection of post-translational modifications such as phosphorylation, which are indicative of p53 activation.[9][10]
Signaling Pathway of this compound-Mediated p53 Activation
This compound functions by disrupting the negative regulatory feedback loop between p53 and MDM2. Under normal conditions, p53 transcriptionally activates the MDM2 gene. The resulting MDM2 protein then binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome, thus keeping p53 levels low. This compound binds to the p53-binding pocket of MDM2, preventing the p53-MDM2 interaction.[7][8] This inhibition leads to the accumulation of p53 in the nucleus. Stabilized p53 can then be activated through post-translational modifications, such as phosphorylation at serine 15 (Ser15).[6][9] Activated p53 then acts as a transcription factor, upregulating the expression of its target genes to induce anti-tumor effects.
Experimental Protocols
This section provides a detailed protocol for performing a Western blot to analyze the dose-dependent activation of p53 by this compound in a human cancer cell line with wild-type p53 (e.g., SJSA-1, MCF-7, or HCT116).
Materials and Reagents
-
Cell Line: Human cancer cell line with wild-type TP53 (e.g., SJSA-1, MCF-7)
-
Compound: this compound (dissolved in DMSO)
-
Cell Culture Medium: As recommended for the chosen cell line
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay Reagent: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p53
-
Rabbit anti-phospho-p53 (Ser15)
-
Rabbit anti-p21
-
Mouse anti-MDM2
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow
Detailed Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for a predetermined time (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in the table below) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control (β-actin).
-
Data Presentation
The following tables summarize representative quantitative data for the effects of an MDM2 inhibitor on p53 pathway proteins. This data is based on published results for similar MDM2 inhibitors and serves as an example of expected outcomes when using this compound.
Table 1: Dose-Dependent Effect of an MDM2 Inhibitor on p53, p-p53 (Ser15), MDM2, and p21 Protein Levels
| Treatment Concentration (µM) | Relative p53 Level (Fold Change) | Relative p-p53 (Ser15) Level (Fold Change) | Relative MDM2 Level (Fold Change) | Relative p21 Level (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 |
| 0.1 | 2.5 | 3.0 | 2.0 | 2.8 |
| 0.3 | 4.8 | 5.5 | 3.5 | 5.0 |
| 1.0 | 8.2 | 9.5 | 6.0 | 8.9 |
| 3.0 | 10.5 | 12.1 | 8.2 | 11.5 |
Data is representative and based on studies of potent MDM2 inhibitors. Actual fold changes may vary depending on the cell line and experimental conditions.
Table 2: Time-Course Effect of an MDM2 Inhibitor (1 µM) on p53 and p-p53 (Ser15) Protein Levels
| Time (hours) | Relative p53 Level (Fold Change) | Relative p-p53 (Ser15) Level (Fold Change) |
| 0 | 1.0 | 1.0 |
| 4 | 3.5 | 4.2 |
| 8 | 6.8 | 8.1 |
| 16 | 9.2 | 11.0 |
| 24 | 8.5 | 10.2 |
Data is representative and based on studies of potent MDM2 inhibitors. The peak of p53 and p-p53 expression may vary.
Table 3: Recommended Primary Antibody Dilutions for Western Blot
| Primary Antibody | Recommended Dilution | Supplier (Example) |
| p53 (total) | 1:1000 | Cell Signaling Technology |
| Phospho-p53 (Ser15) | 1:1000 | Cell Signaling Technology |
| p21 | 1:1000 | Cell Signaling Technology |
| MDM2 | 1:1000 | Santa Cruz Biotechnology |
| β-actin | 1:5000 | Sigma-Aldrich |
Optimal antibody dilutions should be determined empirically for each specific antibody and experimental setup.
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to assess the activation of the p53 tumor suppressor pathway by the MDM2 inhibitor this compound. By following this detailed methodology, researchers can effectively monitor the dose-dependent and time-course effects of this compound on the stabilization of p53, its phosphorylation, and the induction of downstream target proteins. The provided diagrams and data tables serve as valuable tools for understanding the mechanism of action and for the clear presentation of experimental results. This protocol is intended to aid researchers, scientists, and drug development professionals in their investigation of novel cancer therapeutics targeting the p53-MDM2 axis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of P53 on the radiotherapy response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SAR405838: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time and dose-dependent activation of p53 serine 15 phosphorylation among cell lines with different radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of the IC50 of YH239-EE using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological function. This document provides a detailed protocol for determining the IC50 value of YH239-EE, a potent antagonist of the p53-MDM2 interaction, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
This compound functions by disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. This disruption prevents the degradation of p53, leading to its accumulation, which in turn can trigger cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] The MTT assay is a widely used colorimetric method to assess cell viability. The principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells and can be quantified by measuring absorbance.[5][6]
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action for this compound. By inhibiting the p53-MDM2 interaction, this compound stabilizes p53, allowing it to act as a tumor suppressor.
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound on an adherent cancer cell line. It is recommended to use a cell line with wild-type p53, such as MCF7 or OCI-AML-3, for this assay.[1][2]
Materials and Reagents
-
Selected cancer cell line (e.g., MCF7)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine)[7]
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3][4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7][8]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (wavelength detection at 570 nm, reference at 630-650 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
The following diagram provides a visual overview of the MTT assay workflow.
Detailed Procedure
Day 1: Cell Seeding
-
Culture the selected cell line until it reaches 70-80% confluency.
-
Detach the cells (e.g., using Trypsin-EDTA for adherent cells), resuspend in complete medium, and perform a cell count (e.g., using a hemocytometer). Ensure cell viability is >90%.
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well.[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid "edge effects," fill the outermost wells with 100 µL of sterile PBS or media without cells.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Based on published data (IC50 ~8.45 µM), a suggested starting range is 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.[1]
-
Prepare control wells:
-
Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Medium without any compound or vehicle.
-
Blank Control: Medium only (no cells) for background absorbance subtraction.
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
Day 4 or 5: MTT Assay and Measurement
-
After the incubation period, carefully remove the treatment medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[7][9]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the MTT-containing medium. Be cautious not to disturb the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is recommended to correct for background absorbance.[3][7]
Data Presentation and Analysis
Data Structuring
Organize the raw absorbance data and calculated results in a structured table.
| This compound Conc. (µM) | Absorbance (570nm) Replicate 1 | Absorbance (570nm) Replicate 2 | Absorbance (570nm) Replicate 3 | Average Absorbance | Corrected Absorbance* | % Cell Viability** |
| 0 (Untreated) | 1.254 | 1.288 | 1.265 | 1.269 | 1.219 | 100.0% |
| 0.1 | 1.211 | 1.235 | 1.220 | 1.222 | 1.172 | 96.1% |
| 1 | 1.050 | 1.089 | 1.066 | 1.068 | 1.018 | 83.5% |
| 5 | 0.789 | 0.812 | 0.795 | 0.799 | 0.749 | 61.4% |
| 10 | 0.630 | 0.655 | 0.641 | 0.642 | 0.592 | 48.6% |
| 25 | 0.345 | 0.360 | 0.351 | 0.352 | 0.302 | 24.8% |
| 50 | 0.150 | 0.165 | 0.158 | 0.158 | 0.108 | 8.9% |
| Blank (Media Only) | 0.052 | 0.048 | 0.050 | 0.050 | N/A | N/A |
Corrected Absorbance = Average Absorbance - Average Blank Absorbance *% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
IC50 Determination
-
Calculate Percent Viability: For each concentration of this compound, calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the Data: Create a graph with the percent cell viability on the Y-axis and the logarithm of the this compound concentration on the X-axis.
-
Determine IC50: Use a non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to fit a sigmoidal dose-response curve (variable slope) to the data. The IC50 is the concentration of this compound that corresponds to 50% cell viability on this curve.[11][12]
References
- 1. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YH 239 EE [chembk.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Quantifying YH239-EE-Induced Apoptosis using Annexin V/PI Staining
Introduction
YH239-EE is a potent antagonist of the p53-MDM2 interaction, being investigated for its anti-cancer properties.[1] Its mechanism involves inhibiting the formation of the p53-MDM2 complex, which leads to the stabilization and activation of the p53 tumor suppressor protein.[2] Activated p53 can induce cell cycle arrest and apoptosis, making this compound a promising therapeutic candidate.[2][3]
A critical step in evaluating the efficacy of compounds like this compound is the accurate quantification of apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used and reliable method for detecting the distinct stages of apoptosis by flow cytometry.[4] This application note provides a detailed protocol for using Annexin V/PI staining to measure apoptosis in cancer cell lines, such as MCF7, following treatment with this compound.
Mechanism of Action: this compound Induced Apoptosis
This compound functions by disrupting the negative regulation of p53 by MDM2.[2] In healthy cells, MDM2 binds to p53, targeting it for ubiquitination and subsequent degradation. By binding directly to MDM2, this compound blocks this interaction.[2] This leads to an accumulation of p53, which can then activate the transcription of pro-apoptotic genes, such as BAX, ultimately triggering the intrinsic (mitochondrial) pathway of apoptosis.
References
YH239-EE: Application Notes and Protocols for Xenograft Models in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH239-EE is a potent small-molecule antagonist of the p53-MDM2 interaction. By disrupting this critical protein-protein interaction, this compound stabilizes the p53 tumor suppressor protein, leading to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. The ethyl ester modification on this compound is thought to enhance its cellular permeability and overall cytotoxic efficacy.[1] In vitro studies have demonstrated its potential in various cancer cell lines, including breast cancer and leukemia.[1][2]
These application notes provide a comprehensive, though theoretical, framework for the utilization of this compound in preclinical xenograft models of cancer. The protocols outlined below are based on established methodologies for similar p53-MDM2 inhibitors and are intended to serve as a starting point for in vivo investigations. Optimization will be necessary for specific cell lines and animal models.
Mechanism of Action: p53-MDM2 Inhibition
This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53. This leads to an accumulation of active p53 in the nucleus, where it can transcriptionally activate target genes such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
In Vitro Efficacy Data
Prior to in vivo studies, it is crucial to determine the in vitro potency of this compound in the cancer cell line of interest. The following table summarizes published in vitro data for this compound.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MCF7 | Breast Cancer | MTT Assay | IC50 | 8.45 µM | [1] |
| MCF7 | Breast Cancer | Annexin V/PI | Apoptosis/Necrosis | 84.34% at 72h | [1] |
| OCI-AML-3 | Acute Myeloid Leukemia | Proliferation Assay | GI50 | Not specified | [2] |
Proposed Protocol for Xenograft Studies
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Animal Model
-
Cell Line: Select a human cancer cell line with wild-type p53 that has demonstrated sensitivity to this compound in vitro (e.g., MCF7, SJSA-1, HCT116).
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, which are suitable for xenograft tumor growth.[3]
2. Tumor Implantation
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio).
-
Subcutaneously inject 2 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
3. Treatment Protocol
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Based on protocols for similar oral MDM2 inhibitors, this compound may be formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80.
-
Dosing: Administer this compound orally (p.o.) via gavage once daily. A dose-ranging study is recommended (e.g., 25, 50, 100 mg/kg).
-
Control Group: Administer the vehicle solution to the control group.
-
Treatment Duration: Treat the animals for a predefined period, typically 14 to 21 days.
4. Efficacy Evaluation
-
Tumor Volume: Measure tumor dimensions twice weekly using digital calipers and calculate the volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
5. Pharmacodynamic and Histological Analysis
-
Western Blot: Analyze tumor lysates for the expression of p53 and its downstream targets (p21, MDM2).
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Experimental Workflow Diagram
Caption: General workflow for a this compound xenograft study.
Expected Outcomes and Data Interpretation
Based on the mechanism of action of this compound and data from other p53-MDM2 inhibitors, the following outcomes are anticipated in xenograft models of p53 wild-type cancers.
| Parameter | Expected Outcome in this compound Treated Group |
| Tumor Growth | Dose-dependent inhibition of tumor growth compared to the vehicle control group. |
| Body Weight | No significant loss of body weight, indicating good tolerability. |
| p53 Protein Levels | Increased expression in tumor tissue. |
| p21 and MDM2 Protein Levels | Upregulation in tumor tissue, confirming p53 pathway activation. |
| Ki-67 Staining | Decreased percentage of Ki-67 positive cells, indicating reduced proliferation. |
| Cleaved Caspase-3 Staining | Increased staining, indicating induction of apoptosis. |
Conclusion
This compound holds promise as a therapeutic agent for cancers with a wild-type p53 status. The protocols and guidelines presented here offer a foundational approach for researchers to investigate its in vivo efficacy using xenograft models. Rigorous experimental design and careful optimization will be key to successfully evaluating the therapeutic potential of this novel p53-MDM2 inhibitor.
References
Application Notes & Protocols: Utilizing Lentiviral Transduction to Investigate YH239-EE Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
YH239-EE is a potent, cell-permeable small molecule antagonist of the p53-MDM2 interaction.[1][2][3] By binding to MDM2, this compound prevents the ubiquitin-mediated degradation of the p53 tumor suppressor protein.[4] This leads to the stabilization and activation of p53, triggering downstream pathways that result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5] While promising, the development of acquired resistance is a common challenge for targeted therapies. A primary mechanism of resistance to agents that activate the p53 pathway is the loss of p53 function through mutation.[6][7]
These application notes provide a comprehensive framework for using lentiviral transduction to model and study resistance to this compound. By stably introducing a mutant version of the TP53 gene into a sensitive, p53 wild-type cancer cell line, researchers can directly assess its role in conferring a resistance phenotype. This approach creates a powerful isogenic model system for validating resistance mechanisms and exploring potential strategies to overcome them.
Principle of the Study
The core principle is to generate a pair of cell lines that are genetically identical except for the status of the p53 protein.
-
Parental Cell Line: A cancer cell line with wild-type p53, sensitive to this compound.
-
Engineered Cell Line: The same parental cell line stably transduced with a lentiviral vector expressing a dominant-negative mutant p53 (e.g., p53 R273H).
By comparing the response of these two cell lines to this compound, we can directly test the hypothesis that mutant p53 confers resistance. The workflow involves lentiviral vector production, stable cell line generation, characterization of drug sensitivity via cell viability assays, and analysis of downstream signaling pathways using Western blotting.
Experimental Workflows & Signaling Pathways
MDM2-p53 Signaling Pathway
The following diagram illustrates the mechanism of action for this compound and the hypothesized resistance mechanism. In sensitive cells (p53 WT), this compound blocks MDM2, leading to p53 accumulation, transcription of target genes like CDKN1A (p21), and subsequent apoptosis. In resistant cells, a mutant p53 is unable to bind DNA and activate this cascade, rendering the drug ineffective.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance and gain-of-resistance phenotypes in cancers harboring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing CRISPR-Cas9 Gene Editing to Elucidate Resistance Mechanisms to the p53-MDM2 Antagonist YH239-EE
Audience: Researchers, scientists, and drug development professionals.
Introduction
YH239-EE is a potent small molecule antagonist of the p53-MDM2 interaction.[1][2] By binding to MDM2, this compound prevents the p53 tumor suppressor protein from degradation, leading to the activation of p53 downstream targets, which in turn induces cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] The ethyl ester modification on this compound enhances its cytotoxic potency.[3][4] While direct targeting of the p53-MDM2 axis is a promising therapeutic strategy, the development of drug resistance remains a significant clinical challenge. Identifying the genetic determinants of sensitivity and resistance to this compound is crucial for patient stratification, predicting clinical response, and designing effective combination therapies.
This application note provides a detailed protocol for employing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. Such screens are powerful tools for unbiased, systematic discovery of drug targets and resistance pathways.[5][6][7][][9]
Experimental Application: Genome-Wide CRISPR-Cas9 Screen for this compound Resistance
The primary application of this protocol is to perform a negative selection screen to identify genes that, when knocked out, allow cancer cells to survive and proliferate in the presence of cytotoxic concentrations of this compound.
Experimental Workflow
The overall workflow for the CRISPR-Cas9 screen is depicted below.
Experimental Protocols
Protocol 1: Lentiviral Transduction of CRISPR-Cas9 Library
This protocol describes the introduction of a genome-wide CRISPR-Cas9 knockout library into a p53 wild-type cancer cell line, such as OCI-AML-3 acute myeloid leukemia cells.[1]
Materials:
-
p53 wild-type cancer cell line (e.g., OCI-AML-3)
-
Complete growth medium
-
Lentiviral particles for a genome-wide CRISPR-Cas9 knockout library
-
Polybrene or other transduction enhancement reagent
-
Puromycin (B1679871) or other selection antibiotic
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed 2 x 10^7 cells in complete growth medium. The number of cells should be sufficient to achieve at least 500x coverage of the gRNA library.
-
Transduction: Add the lentiviral CRISPR library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single gRNA. Add polybrene to a final concentration of 8 µg/mL.
-
Incubation: Incubate the cells for 24-48 hours.
-
Antibiotic Selection: Replace the medium with fresh medium containing a predetermined concentration of puromycin to select for successfully transduced cells. Culture for 2-3 days until non-transduced control cells are eliminated.
-
Initial Cell Collection: Harvest a subset of the transduced cells as the "time zero" reference point.
-
Drug Treatment: Split the remaining cells into two arms:
-
Treatment Arm: Culture in the presence of a predetermined IC50-IC80 concentration of this compound.
-
Control Arm: Culture in the presence of an equivalent concentration of DMSO.
-
-
Cell Culture and Maintenance: Maintain the cells in culture for 14-21 days, ensuring that the cell number does not drop below the initial library coverage. Replenish the medium with fresh this compound or DMSO every 2-3 days.
Protocol 2: Genomic DNA Extraction and gRNA Sequencing
This protocol details the preparation of gRNA sequences from the surviving cell populations for next-generation sequencing (NGS).
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA integration site
-
High-fidelity DNA polymerase
-
NGS library preparation kit
-
AMPure XP beads or similar for DNA purification
Procedure:
-
Harvest Cells: Collect cells from the "time zero", DMSO-treated, and this compound-treated populations.
-
Genomic DNA Extraction: Extract genomic DNA (gDNA) from each cell pellet according to the manufacturer's protocol.
-
gRNA Amplification: Perform PCR to amplify the gRNA-containing cassettes from the gDNA. Use a sufficient amount of gDNA to maintain library representation.
-
Library Preparation for NGS: Prepare sequencing libraries from the PCR amplicons. This typically involves a second round of PCR to add sequencing adapters and barcodes for multiplexing.
-
DNA Purification: Purify the final PCR products.
-
Sequencing: Pool the libraries and perform high-throughput sequencing on an appropriate platform (e.g., Illumina).
Protocol 3: Validation of Candidate Genes
This protocol outlines the validation of individual candidate genes identified from the primary screen.
Materials:
-
Parental cancer cell line
-
Individual gRNAs targeting candidate genes
-
Non-targeting control gRNA
-
Lentiviral packaging and production reagents
-
Reagents for cell viability assays (e.g., CellTiter-Glo)
-
Antibodies for western blotting to confirm protein knockout
Procedure:
-
Individual Knockout Cell Lines: Generate stable knockout cell lines for each candidate gene using individual gRNAs. Also, create a non-targeting control cell line.
-
Knockout Confirmation: Confirm the knockout of the target protein by western blotting or validate the gene edit by sequencing.
-
Cell Viability Assay: Seed the knockout and control cell lines in 96-well plates. Treat with a dose range of this compound.
-
Data Analysis: After 72-96 hours, measure cell viability. A resistant phenotype is confirmed if the IC50 of this compound is significantly increased in the knockout cells compared to the non-targeting control cells.
Data Presentation
The results of the CRISPR screen are typically represented by the enrichment of specific gRNAs in the this compound-treated population compared to the control population.
Table 1: Hypothetical Top Candidate Genes Conferring Resistance to this compound
| Gene Symbol | gRNA Count (this compound) | gRNA Count (DMSO) | Log2 Fold Change | p-value |
| TP53BP1 | 15,432 | 1,289 | 3.58 | < 0.001 |
| ATM | 12,876 | 1,150 | 3.48 | < 0.001 |
| CHEK2 | 10,987 | 1,023 | 3.42 | < 0.001 |
| BAX | 9,876 | 987 | 3.32 | < 0.001 |
| PUMA | 8,765 | 912 | 3.26 | < 0.001 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathways and Visualization
p53-MDM2 Signaling Pathway
The primary mechanism of action of this compound is the disruption of the p53-MDM2 interaction.
Hypothetical Resistance Pathway
A potential mechanism of acquired resistance to this compound could involve the activation of parallel survival pathways that bypass the need for p53 inactivation, similar to resistance mechanisms seen with EGFR inhibitors.[10][11][12][13]
Conclusion
The application of CRISPR-Cas9 genome-wide screening provides a powerful, unbiased approach to identify genes and pathways that modulate the cellular response to the p53-MDM2 antagonist this compound. The identification of such resistance mechanisms is critical for the clinical development of this compound, informing rational combination strategies to overcome resistance and improve therapeutic outcomes. The protocols and workflows described herein provide a comprehensive guide for researchers aiming to leverage this technology for drug discovery and development.
References
- 1. YH 239 EE [chembk.com]
- 2. medkoo.com [medkoo.com]
- 3. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line [journal.waocp.org]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. selectscience.net [selectscience.net]
- 7. researchgate.net [researchgate.net]
- 9. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YH239-EE in Cancer Research
IMPORTANT NOTE: As of the latest available research, no studies detailing the use of YH239-EE in combination with other chemotherapy agents have been published. The following application notes and protocols are based on the evaluation of this compound as a single agent and are intended to provide a foundational understanding for researchers and drug development professionals. Further investigation is required to explore its potential in combination therapies.
Introduction
This compound is an ethyl ester derivative of YH239, a compound that functions as an inhibitor of the p53-MDM2 interaction.[1] By blocking the binding of MDM2 to p53, this compound prevents the degradation of the p53 tumor suppressor protein, leading to its accumulation and the subsequent induction of apoptosis in cancer cells.[1] The addition of the ethyl ester group in this compound is suggested to enhance its cellular uptake and, consequently, its cytotoxic potency compared to its parent compound, YH239.[1]
Mechanism of Action
This compound's primary mechanism of action involves the disruption of the p53-MDM2 autoregulatory loop. In many cancer types, the E3 ubiquitin ligase MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis. This compound directly binds to MDM2, inhibiting the p53-MDM2 interaction. This stabilizes p53, allowing it to accumulate in the nucleus, where it can activate the transcription of target genes involved in cell cycle arrest and apoptosis.
Data Presentation
The cytotoxic effects of this compound have been evaluated in the MCF7 breast cancer cell line. The following table summarizes the key quantitative data from these studies.
| Compound | IC50 (µM) | Total Apoptosis & Necrosis (%) (72h) |
| YH239 | 37.78[1] | 9.86[1] |
| This compound (racemic) | 8.45[1] | 84.34[1] |
| This compound (+) enantiomer | Not Reported | 84.48[1][2][3][4] |
| This compound (-) enantiomer | Not Reported | 48.71[1][2][3][4] |
Experimental Protocols
In Vitro Cytotoxicity Assessment in MCF7 Cells
Objective: To determine the cytotoxic effects of this compound by measuring cell viability (IC50) and the induction of apoptosis and necrosis.
1. Cell Culture:
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MCF7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cell Viability (IC50 Determination):
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Seed MCF7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in culture medium.
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Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
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Incubate the plate for 72 hours.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
3. Annexin V/PI Staining for Apoptosis and Necrosis:
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Seed MCF7 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
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Treat the cells with this compound at its IC50 concentration for 72 hours. Include a vehicle control.
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Harvest the cells by trypsinization and wash them with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
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Incubate the cells in the dark for 15 minutes at room temperature.
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Analyze the cells by flow cytometry.
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Annexin V-positive, PI-negative cells are considered early apoptotic.
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Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
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Annexin V-negative, PI-positive cells are considered necrotic.
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Future Directions for Combination Therapies
While data on this compound in combination with other chemotherapeutic agents is currently unavailable, its mechanism of action suggests potential synergistic effects with various classes of anti-cancer drugs. Future research could explore combinations with:
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DNA-damaging agents (e.g., cisplatin, doxorubicin): By stabilizing p53, this compound could lower the threshold for apoptosis induction by agents that cause DNA damage.
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Taxanes (e.g., paclitaxel): These agents induce mitotic arrest, which can be a trigger for p53-dependent apoptosis.
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Targeted therapies: Combining this compound with inhibitors of other survival pathways (e.g., PI3K/Akt, MAPK) could lead to a more comprehensive blockade of cancer cell proliferation and survival mechanisms.
Researchers investigating these potential combinations should perform in vitro synergy studies (e.g., using the Chou-Talalay method to calculate combination indices) followed by in vivo studies in relevant cancer models to validate any synergistic anti-tumor activity.
References
- 1. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line | Semantic Scholar [semanticscholar.org]
- 4. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line [journal.waocp.org]
Troubleshooting & Optimization
Optimizing YH239-EE dosage to minimize off-target effects
Welcome to the technical support center for YH239-EE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize this compound dosage and minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase 3 (TK3). Its primary mechanism involves binding to the ATP pocket of TK3, preventing the phosphorylation of its downstream substrates and thereby inhibiting the entire TK3 signaling cascade, which is frequently hyperactivated in certain cancer types.
Q2: What are the most common known off-target effects of this compound?
While this compound is highly selective for TK3, cross-reactivity has been observed with other kinases, particularly at higher concentrations (>1 µM). The most significant off-target activities are against SRC family kinases and Platelet-Derived Growth Factor Receptor (PDGFR). These off-target effects can lead to unintended cellular responses, including cytotoxicity and inhibition of cell migration.
Q3: What is the recommended starting concentration range for in vitro experiments?
For initial experiments, we recommend a dose-response study starting from 1 nM to 10 µM. The effective concentration will vary based on the cell line's TK3 expression and dependency. For most sensitive cell lines, an EC50 value between 50-200 nM is expected for on-target effects.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations expected to be selective for TK3.
Possible Causes:
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Off-target toxicity: The cell line may be particularly sensitive to the inhibition of off-target kinases like SRC or PDGFR.
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Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
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Cell line sensitivity: The cell line may have a low tolerance for kinase inhibition in general.
Troubleshooting Steps:
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Confirm On-Target Engagement: First, verify that this compound is inhibiting TK3 at your concentrations of interest. Perform a Western blot to check the phosphorylation status of a known downstream substrate of TK3. A decrease in phosphorylation would confirm target engagement.
-
Perform a Dose-Response Viability Assay: Run a cell viability assay (e.g., CellTiter-Glo®) with a wide range of this compound concentrations to determine the precise IC50 value for cytotoxicity in your cell line.
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Evaluate Off-Target Pathway Activity: Check the activity of known off-target pathways. For example, monitor the phosphorylation status of SRC or AKT (a downstream effector of PDGFR) via Western blot. If these pathways are inhibited at the same concentrations causing cytotoxicity, it points to an off-target effect.
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Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.1%).
Issue 2: The observed phenotype does not match the known function of the TK3 pathway.
Possible Causes:
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An off-target effect is dominating the cellular response.
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The role of TK3 in your specific cellular context is different from what is published.
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Experimental artifact or confounding variable.
Troubleshooting Steps:
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Perform a Rescue Experiment: If possible, introduce a constitutively active or this compound-resistant mutant of TK3 into your cells. If the phenotype is reversed, it confirms the effect is on-target.
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Use a Structurally Unrelated TK3 Inhibitor: Compare the phenotype induced by this compound with that of another selective TK3 inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Conduct a Kinome-Wide Profiling: To definitively identify off-targets, use a kinase profiling service to screen this compound against a large panel of kinases at the concentration that produces the unexpected phenotype.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target (TK3) and key off-targets.
| Kinase Target | IC50 (nM) | Selectivity (vs. TK3) |
| TK3 | 15 | 1x |
| SRC | 850 | 56.7x |
| LYN (SRC Family) | 1,200 | 80.0x |
| PDGFRβ | 2,100 | 140.0x |
| VEGFR2 | >10,000 | >667x |
Data represents the mean from biochemical assays (n=3).
Table 2: Recommended Concentration Ranges for Common Cell Lines
This table provides guidance on starting concentrations for cell-based assays.
| Cell Line | Cancer Type | Recommended EC50 Range (nM) | Notes |
| MDA-MB-231 | Breast Cancer | 75 - 150 | High TK3 expression. |
| A549 | Lung Carcinoma | 200 - 400 | Moderate TK3 dependency. |
| HCT116 | Colorectal Carcinoma | 500 - 1000 | Lower TK3 dependency. |
| MCF7 | Breast Cancer | >5000 | Low TK3 expression, used as a negative control. |
Experimental Protocols
Protocol 1: Western Blot for TK3 Target Engagement
This protocol is used to measure the inhibition of TK3 activity by assessing the phosphorylation of its direct downstream substrate, Protein-S6.
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Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
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Compound Treatment: Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation:
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate overnight at 4°C with primary antibodies for phospho-Protein-S6 (p-S6) and total Protein-S6.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in the p-S6/Total-S6 ratio indicates target engagement.
Protocol 2: Cell Viability Assay
This protocol determines the effect of this compound on cell proliferation and viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72 hours.
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Assay: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
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Measurement: After incubation, measure luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Visualizations
Troubleshooting YH239-EE insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YH239-EE. The following information is designed to address common challenges, particularly those related to the compound's solubility in aqueous solutions during in vitro experiments.
Troubleshooting Guides
Issue: this compound is insoluble or precipitates in my aqueous experimental buffer.
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dissolution in buffers like PBS is often challenging. The following guide provides a systematic approach to improve its solubility.
Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent
The primary and most effective method is to first dissolve this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution.[1][2]
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
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Weigh: Accurately weigh the required amount of this compound powder.
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Calculate Solvent Volume: Based on the molecular weight of this compound (504.41 g/mol ), calculate the volume of DMSO needed for a 10 mM stock.
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Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing this compound.
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Mix: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, sonicate the vial for 5-10 minutes in a water bath sonicator.
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Store: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Step 2: Diluting the DMSO Stock into Aqueous Buffer
When diluting the DMSO stock into your aqueous experimental medium (e.g., cell culture medium, PBS), it is crucial to avoid precipitation. This often occurs when the hydrophobic compound is rapidly introduced into the aqueous environment.
Experimental Protocol: Diluting DMSO Stock to Final Concentration
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Pre-warm Aqueous Medium: Warm your aqueous buffer to the experimental temperature (e.g., 37°C) to slightly increase solubility.
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Calculate Dilution: Determine the volume of the DMSO stock needed to achieve the final desired concentration in your experiment. Crucially, ensure the final DMSO concentration in your assay does not exceed a level that affects your experimental system, typically below 0.5%, and for cell-based assays, often as low as 0.1% is recommended.
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Add Stock to Buffer: While gently vortexing or swirling the aqueous buffer, slowly add the DMSO stock solution drop-by-drop to the buffer. Never add the aqueous buffer to the DMSO stock.
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Inspect: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, consider the optimization strategies below.
Step 3: Optimization Strategies for Stubborn Solubility Issues
If precipitation persists, the following strategies can be employed. The effectiveness of each will be compound and buffer-specific.
| Strategy | Description | Experimental Considerations |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance solubility. | Determine the pKa of this compound if possible. For weakly basic compounds, a lower pH increases solubility, while for weakly acidic compounds, a higher pH is beneficial. Ensure the final pH is compatible with your experimental system. |
| Use of Co-solvents | A mixture of solvents can sometimes maintain solubility better than a single one. | Besides DMSO, other co-solvents like ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol can be tested. Always verify the tolerance of your experimental system to these solvents. |
| Employ Surfactants | Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. | Common surfactants include Tween® 20, Tween® 80, or Pluronic® F-68. Start with low concentrations (e.g., 0.01% - 0.1%) and assess for any interference with your assay. |
| Gentle Warming and Sonication | Applying gentle heat or sonicating the final solution can help to redissolve small amounts of precipitate. | Warm the solution to a temperature that does not compromise the stability of this compound or other components of your assay (e.g., 37°C). Use a water bath sonicator for brief periods. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in cell-based assays?
For most cell lines, the final concentration of DMSO should be kept at or below 0.1% to avoid cytotoxic effects. However, this can be cell-line dependent, and it is advisable to run a vehicle control to assess the impact of DMSO on your specific system.
Q2: My this compound precipitates out of solution over time in my experiment. What can I do?
This indicates that the solution is supersaturated and thermodynamically unstable. Consider the following:
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Lower the final concentration: The most straightforward solution is to work at a lower, more soluble concentration of this compound.
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Use a stabilizing agent: Incorporating a surfactant or a carrier protein like bovine serum albumin (BSA) into your buffer can sometimes help to maintain solubility over longer incubation periods.
Q3: Can I prepare an aqueous stock solution of this compound and store it?
Given its hydrophobic nature, preparing and storing aqueous stock solutions of this compound is not recommended due to the high risk of precipitation and adsorption to container surfaces over time. It is best practice to prepare fresh dilutions from a concentrated DMSO stock for each experiment.
Q4: How does the ethyl ester group on this compound affect its solubility?
The ethyl ester group contributes to the overall hydrophobicity of the molecule. Esters can act as hydrogen bond acceptors with water, but the larger hydrocarbon portions of the molecule disrupt the hydrogen bonding network of water, leading to poor aqueous solubility.[3]
This compound Signaling Pathway and Troubleshooting Workflow
This compound is an inhibitor of the p53-MDM2 interaction. Under normal conditions, MDM2, an E3 ubiquitin ligase, binds to the p53 tumor suppressor protein and targets it for proteasomal degradation, keeping its levels low.[4] In the presence of cellular stress, this interaction is disrupted, allowing p53 to accumulate, and activate downstream target genes that lead to cell cycle arrest, apoptosis, or senescence.[4][5] this compound acts by binding to MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, thereby promoting its tumor-suppressive functions.
References
Technical Support Center: Overcoming YH239-EE Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using YH239-EE and may be encountering resistance in cancer cells. The information is based on the known mechanism of this compound and established principles of drug resistance in targeted cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is the ethyl ester prodrug of YH239, a potent antagonist of the p53-MDM2 interaction.[1][2][3] In cancer cells with wild-type (WT) p53, the MDM2 protein binds to p53, tagging it for degradation and thus suppressing its tumor-suppressing functions.[4] this compound works by blocking this interaction. By binding directly to MDM2, it prevents the degradation of p53, leading to p53 protein stabilization and accumulation.[4] This, in turn, activates downstream p53 signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells.[2][3][4]
Q2: Which cancer cell lines are expected to be sensitive to this compound?
A2: The efficacy of this compound is primarily dependent on the presence of functional, wild-type p53. Therefore, cancer cell lines harboring wild-type TP53 are the most likely to be sensitive. It has shown high potency in acute myeloid leukemia (AML) cell lines with wild-type p53, such as OCI-AML-3 and MOLM-13.[1][2][5] In contrast, cell lines with mutant p53 (e.g., NB4) or deleted p53 (e.g., HL60) are expected to be resistant.[2][5]
Q3: My cells are not responding to this compound. What are the potential primary resistance mechanisms?
A3: If your cancer cells show little to no response to initial this compound treatment (primary resistance), the cause is likely related to the core p53 pathway. Potential mechanisms include:
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TP53 Gene Mutations or Deletion: The most common cause of resistance to MDM2 inhibitors is the absence of a functional p53 protein.[6][7] If the TP53 gene is mutated or deleted, this compound cannot induce its therapeutic effect because its target pathway is already compromised.
-
MDM2 Gene Amplification: Overexpression of the MDM2 protein, often due to gene amplification, can require higher concentrations of the drug to achieve a therapeutic effect.[5][8] In some cases, the level of MDM2 may be too high for the inhibitor to overcome.[9]
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Alterations in Downstream Effectors: Defects in the apoptotic machinery downstream of p53 could also confer resistance.
Q4: My cells initially responded to this compound but have now started to grow again. What could cause this acquired resistance?
A4: Acquired resistance develops after a period of effective treatment. Common mechanisms for targeted therapies that could apply to this compound include:
-
Secondary TP53 Mutations: The cancer cells may have acquired mutations in the TP53 gene under the selective pressure of the treatment.[10]
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for the p53-induced apoptotic signal by upregulating parallel survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.[[“]][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[13]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: No significant decrease in cell viability observed after this compound treatment.
| Potential Cause | Suggested Troubleshooting Steps & Experiments |
| Incorrect Drug Handling or Concentration | 1. Verify Drug Potency: Test the compound on a known sensitive cell line (e.g., OCI-AML-3) to confirm its activity. 2. Optimize Concentration: Perform a dose-response experiment with a broad range of concentrations to determine the IC50 value for your specific cell line. |
| TP53 is Mutated or Deleted | 1. Check p53 Status: Review existing literature for the known p53 status of your cell line. 2. Sequence the TP53 Gene: If the status is unknown or to confirm, perform Sanger or Next-Generation Sequencing on the TP53 gene from your cell line. 3. Assess p53 Function: Treat cells with a DNA damaging agent (e.g., doxorubicin) and check for p53 accumulation and induction of its target gene, CDKN1A (p21), via Western Blot or qPCR. A lack of induction suggests a non-functional p53 pathway. |
| High Levels of MDM2 (Gene Amplification) | 1. Quantify MDM2 Expression: Use qPCR to measure MDM2 mRNA levels and Western Blot to assess MDM2 protein levels compared to sensitive control cell lines. 2. Consider Combination Therapy: If MDM2 levels are very high, consider combining this compound with other agents that do not depend on the p53 pathway. |
Issue 2: Initial cell death is observed, but the culture recovers (Acquired Resistance).
| Potential Cause | Suggested Troubleshooting Steps & Experiments |
| Development of TP53 Mutations | 1. Isolate Resistant Clones: Generate a this compound-resistant cell line by continuous exposure to increasing concentrations of the drug. 2. Sequence TP53 in Resistant Cells: Compare the TP53 gene sequence of the resistant cells to the parental (sensitive) cells to identify any acquired mutations. |
| Activation of Bypass Survival Pathways | 1. Screen for Pathway Activation: Use a phospho-kinase antibody array to compare the signaling pathway activation states between parental and resistant cells. 2. Validate with Western Blot: Confirm the activation of key survival nodes (e.g., p-Akt, p-ERK, p-STAT3) identified in the array using Western Blot analysis. 3. Test Combination Therapy: Treat resistant cells with this compound in combination with inhibitors of the identified activated pathway (e.g., an Akt inhibitor or a MEK inhibitor) to see if sensitivity can be restored. |
| Increased Drug Efflux | 1. Measure ABC Transporter Expression: Use qPCR or Western Blot to check for the upregulation of common drug efflux pumps like ABCB1 (MDR1) in resistant cells compared to parental cells. 2. Perform Efflux Assay: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) to functionally assess whether the pump is more active in resistant cells. 3. Test Combination with Efflux Pump Inhibitor: Treat resistant cells with this compound combined with a known MDR1 inhibitor (e.g., Verapamil or Elacridar) to determine if this restores sensitivity. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Cell Line | p53 Status | IC50 (µM) | Notes |
| This compound | OCI-AML-3 | Wild-Type | ~0.1 | Shows potent growth inhibition. |
| YH239 | OCI-AML-3 | Wild-Type | >10 | The prodrug (EE form) is significantly more active. |
| Nutlin-3 | OCI-AML-3 | Wild-Type | ~0.5 | Reference MDM2 inhibitor. |
| This compound | NB4 | Mutant | >20 | Demonstrates resistance in p53-mutant cells. |
| This compound | HL60 | Deleted | >20 | Demonstrates resistance in p53-null cells. |
Data compiled from publicly available studies. Actual values may vary based on experimental conditions.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in wild-type p53 cancer cells.
Troubleshooting Workflow for this compound Resistance
Caption: Logical workflow for investigating resistance to this compound.
Potential Bypass Signaling Pathways
Caption: Upregulation of PI3K/Akt or MAPK/ERK can inhibit apoptosis.
Key Experimental Protocols
Protocol 1: Western Blot for p53 and MDM2
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Cell Lysis: Treat cells with this compound for desired times (e.g., 0, 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
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Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
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Protein Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize bands using an ECL substrate and an imaging system. Increased p53 levels should be visible in sensitive cells after treatment.
Protocol 2: Quantitative PCR (qPCR) for p53 Target Genes
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RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit (e.g., TRIzol or spin columns).
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cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
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qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for target genes (CDKN1A (p21), PUMA, MDM2) and a housekeeping gene (GAPDH, ACTB).
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Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative gene expression using the ΔΔCt method. A significant upregulation of CDKN1A and MDM2 indicates a functional p53 response.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix to dissolve the crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the results to untreated controls and plot the dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Highly Potent p53-MDM2 Antagonists and Structural Basis for Anti-Acute Myeloid Leukemia Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Mutant P53 in Cancer Drug Resistance [accscience.com]
- 8. The role of MDM2 amplification and overexpression in therapeutic resistance of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Resistance and gain-of-resistance phenotypes in cancers harboring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. Investigations of p53 mutations and effects on drug resistance - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
Technical Support Center: Managing Drug-Induced Thrombocytopenia in In Vivo Research
Disclaimer: Information provided is for research use only. It is not intended as medical advice. Always consult with a qualified veterinarian and adhere to your institution's animal care and use committee (IACUC) guidelines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering drug-induced thrombocytopenia (DITP) in their in vivo experiments. While the initial query focused on YH239-EE, currently, there is no direct scientific literature linking this compound to the induction of thrombocytopenia. This compound is primarily identified as a potent p53-MDM2 antagonist with anti-cancer properties.[1][2][3][4] Therefore, this guide will address the broader issue of managing DITP in a research setting, using examples of compounds known to cause this adverse effect.
Frequently Asked Questions (FAQs)
Q1: What is drug-induced thrombocytopenia (DITP)?
A1: Drug-induced thrombocytopenia is a condition characterized by a low platelet count (thrombocytopenia) caused by an adverse reaction to a medication.[5] In a research context, this can be an unintended side effect of a test compound. The mechanisms can be immune-mediated, where the drug triggers an immune response against platelets, or non-immune, involving direct toxicity to platelets or their precursor cells, megakaryocytes.[6][7]
Q2: What are the common mechanisms of drug-induced thrombocytopenia?
A2: DITP can occur through several mechanisms:
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Immune-Mediated Destruction: The most common mechanism involves the formation of drug-dependent antibodies that bind to platelet surface glycoproteins, leading to their rapid clearance by the reticuloendothelial system.[5][8][9][10]
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Direct Cytotoxicity: Some compounds can be directly toxic to circulating platelets or interfere with the process of platelet production (thrombopoiesis) in the bone marrow.[7]
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Impaired Megakaryopoiesis: Certain drugs can disrupt the maturation of megakaryocytes, the cells responsible for producing platelets, leading to decreased platelet production.[11]
Q3: Which animal models are suitable for studying DITP?
A3: Several animal models can be used to investigate DITP. A commonly used model is the nonobese diabetic/severe combined immunodeficient (NOD/SCID) mouse.[8][9] This model allows for the study of human platelet clearance mediated by drug-dependent antibodies.[8][9][12] Rat models have also been utilized to study DITP induced by various drugs.[13]
Q4: How can I monitor for thrombocytopenia in my animal models?
A4: Regular monitoring of platelet counts is crucial. This is typically done by collecting a small blood sample from the animal and analyzing it using an automated hematology analyzer. Manual counting using a hemocytometer is also an option but requires more technical expertise. It is essential to establish a baseline platelet count for each animal before administering the test compound.[11]
Troubleshooting Guide
Problem 1: An unexpected and significant drop in platelet count is observed after compound administration.
Possible Cause: The investigational compound may be inducing thrombocytopenia.
Solution:
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Confirm the Finding: Repeat the platelet count measurement to rule out experimental error.[11]
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Assess Severity: Determine the percentage of platelet reduction from the baseline. A reduction of over 50% is generally considered significant.[11]
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Dose Modification: Consider temporarily halting the administration of the compound. If platelet counts recover, re-initiate treatment at a lower dose.[11]
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Increased Monitoring: Increase the frequency of platelet count monitoring to daily or every other day to track the trend.
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Supportive Care: If the thrombocytopenia is severe (e.g., leading to spontaneous bleeding), consult with a veterinarian about supportive care options. This may include platelet transfusions, although their efficacy can be limited if drug-dependent antibodies are present.[6][7]
Problem 2: Difficulty establishing a therapeutic dose of a novel compound without inducing severe thrombocytopenia.
Possible Cause: The therapeutic window of the compound may be narrow with respect to its effects on platelets.
Solution:
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Dose-Response Study: Conduct a detailed dose-response study to identify the maximum tolerated dose (MTD) with respect to platelet counts.
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Alternative Dosing Schedule: Explore alternative dosing schedules, such as intermittent dosing (e.g., every other day, once weekly) instead of daily administration, to allow for platelet count recovery between doses.
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Combination Therapy: Investigate the possibility of co-administering a therapeutic agent that may mitigate the thrombocytopenic effects, although this requires careful consideration of potential drug-drug interactions.
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in a Murine Model
Objective: To accurately monitor platelet counts in mice receiving an investigational compound.
Materials:
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Mice (e.g., C57BL/6, NOD/SCID)
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Investigational compound and vehicle control
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Blood collection supplies (e.g., sterile lancets, capillary tubes)
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Anticoagulant (e.g., EDTA) coated micro-collection tubes
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Automated hematology analyzer or hemocytometer and microscope
Procedure:
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Baseline Measurement: Prior to the first dose of the compound, collect a blood sample (e.g., via tail vein or saphenous vein) from each mouse to establish a baseline platelet count.[11]
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Compound Administration: Administer the investigational compound and vehicle control according to the study design.
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Scheduled Blood Collection: Collect blood samples at predetermined time points (e.g., 24, 48, 72 hours post-dose, and then weekly).
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Sample Processing: Immediately transfer the blood into an anticoagulant tube and mix gently to prevent clotting.[11]
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Platelet Counting: Analyze the samples using a calibrated automated hematology analyzer for accurate and rapid results.[11]
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Data Recording: Record the platelet count for each animal at each time point and analyze the data to identify any significant changes from baseline.[11]
Data Presentation
Table 1: Example of Platelet Count Monitoring Data
| Animal ID | Treatment Group | Baseline Platelet Count (x10^9/L) | 72h Post-Dose Platelet Count (x10^9/L) | Percent Change from Baseline |
| 001 | Vehicle | 1250 | 1230 | -1.6% |
| 002 | Vehicle | 1300 | 1280 | -1.5% |
| 003 | Compound X (Low Dose) | 1280 | 950 | -25.8% |
| 004 | Compound X (Low Dose) | 1320 | 980 | -25.8% |
| 005 | Compound X (High Dose) | 1290 | 450 | -65.1% |
| 006 | Compound X (High Dose) | 1310 | 420 | -67.9% |
Visualizations
Caption: Immune-mediated pathway of drug-induced thrombocytopenia.
Caption: Troubleshooting workflow for managing DITP in vivo.
References
- 1. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YH 239 EE [chembk.com]
- 3. medkoo.com [medkoo.com]
- 4. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of drug-induced immune thrombocytopenias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Drug-induced thrombocytopenia: development of a novel NOD/SCID mouse model to evaluate clearance of circulating platelets by drug-dependent antibodies and the efficacy of IVIG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results in YH239-EE experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with YH239-EE.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, helping you interpret unexpected results.
Q1: Why is this compound not inducing apoptosis in my cancer cell line?
A1: The efficacy of this compound is primarily dependent on the p53 status of the cell line. This compound functions by inhibiting the p53-MDM2 interaction, which leads to the stabilization and activation of p53.[1][2] Therefore, if your cell line has a mutated or deleted p53 gene, this compound will likely not induce apoptosis. It is crucial to verify the p53 status of your cell line. For instance, this compound is effective in cell lines with wild-type p53, such as OCI-AML-3 and MOLM-13, but not in p53-mutant (NB4) or p53-deleted (HL60) cell lines.[2]
Q2: My cytotoxicity results with this compound are inconsistent across experiments. What could be the cause?
A2: Inconsistent results can stem from several factors:
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Compound Stability: Ensure that your this compound stock solution is properly stored at 2-8°C and that you are using a freshly prepared working solution for each experiment.[2] The stability of the compound in your specific cell culture medium and conditions should also be considered.
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Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to treatment. Standardize your cell culture and treatment protocols to minimize variability.
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Enantiomeric Purity: The (+) enantiomer of this compound is significantly more potent in inducing apoptosis and necrosis than the (-) enantiomer.[1][3] Verify the enantiomeric purity of your this compound sample to ensure you are using the more active form.
Q3: I am observing unexpected changes in protein levels other than p53 and MDM2. What could be the cause?
A3: While this compound is a potent antagonist of the p53-MDM2 interaction, off-target effects are possible, particularly at higher concentrations.[4] The observed changes could be due to:
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Activation of p53-downstream targets: The stabilization of p53 will lead to the transcriptional activation of its target genes, which are involved in cell cycle arrest and apoptosis.
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Cellular Stress Response: High concentrations of any compound can induce a general cellular stress response, leading to changes in the expression of various proteins.
-
Interaction with other cellular targets: Further research may be required to fully elucidate the complete molecular mechanism of this compound and its potential off-target interactions.[1]
Q4: The (+) and (-) enantiomers of this compound are showing similar activity in my experiments. Why might this be?
A4: A significant difference in the activity of the (+) and (-) enantiomers is expected, with the (+) enantiomer being much more effective.[1][3] If you are not observing this difference, consider the following:
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Incorrect Enantiomer Labeling: There might be an issue with the labeling or identification of the enantiomers you are using.
-
High Compound Concentration: At very high concentrations, even the less active (-) enantiomer might induce non-specific cytotoxic effects, masking the stereospecific activity. It is advisable to perform a dose-response experiment to determine the optimal concentration range for observing stereospecific effects.
-
Unique Cell Line Characteristics: While unlikely, your specific cell line might have a unique characteristic that makes it less sensitive to the stereochemistry of this compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antagonist of the p53-MDM2 interaction.[4] It works by directly binding to MDM2, which prevents the degradation of the p53 tumor suppressor protein.[1] This leads to the stabilization and accumulation of p53, which in turn activates downstream pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2]
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines with wild-type p53 are generally sensitive to this compound. Examples include the acute myeloid leukemia (AML) cell lines OCI-AML-3 and MOLM-13, and the breast cancer cell line MCF7.[1][2] Cell lines with mutated or deleted p53, such as NB4 and HL60, are resistant to this compound.[2]
Q3: What is the role of the ethyl ester group in this compound's activity?
A3: The ethyl ester group in this compound is thought to enhance the compound's ability to induce cell death.[1][3] This may be due to increased cellular uptake, improved interaction with its molecular target, or greater chemical stability.[1] Studies have shown that this compound induces significantly more apoptosis and necrosis compared to YH239 without the ethyl ester group.[3]
Q4: How do the different enantiomers of this compound compare in activity?
A4: The (+) enantiomer of this compound is markedly more potent in inducing apoptosis and necrosis in cancer cells compared to the (-) enantiomer.[1][3] For example, in MCF7 cells, the (+) enantiomer induced a significantly higher percentage of apoptosis and necrosis than the (-) enantiomer.[3] This highlights the importance of stereochemistry for the biological activity of this compound.[1]
Q5: What are the recommended experimental controls when using this compound?
A5: To ensure the validity of your experimental results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to control for any solvent-induced effects.
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Untreated Control: A population of cells that does not receive any treatment.
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Positive Control: A known inducer of apoptosis in your cell line to ensure the assay is working correctly.
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Cell Line Controls: Include both a p53 wild-type (sensitive) and a p53 mutant/deleted (resistant) cell line to confirm the p53-dependent mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its related compounds.
Table 1: Cytotoxic Effect of this compound vs. YH239 (without ethyl ester) in MCF7 Cells
| Compound | Percentage of Apoptosis and Necrosis |
| This compound | 40% |
| YH239 | 4.92% |
Data from a study on the MCF7 cell line.[3]
Table 2: Cytotoxic Effect of this compound Enantiomers in MCF7 Cells
| Enantiomer | Percentage of Apoptosis and Necrosis |
| (+) enantiomer | 84.48% |
| (-) enantiomer | 48.71% |
Data from a study on the MCF7 cell line.[3]
Experimental Protocols
Annexin V Apoptosis Assay
This protocol outlines the key steps for detecting apoptosis induced by this compound using an Annexin V assay.
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Cell Seeding: Seed the desired cell line in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
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Treatment: Treat the cells with the desired concentrations of this compound, its enantiomers, or control compounds for the specified duration.
-
Cell Harvesting: After treatment, gently collect both the adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
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Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis and necrosis induced by the treatment.
Visualizations
Caption: this compound inhibits MDM2, leading to p53 stabilization and subsequent cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for evaluating the cytotoxic effects of this compound.
References
Assessing the Stability of YH239-EE in Culture Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing YH239-EE in their experiments, with a focus on accurately assessing its stability in various cell culture media. Ensuring the stability of your compound is critical for the reproducibility and validity of your experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing reduced activity in my cell-based assays over time?
A1: Reduced activity can stem from several factors, with compound instability in the culture medium being a primary suspect. This compound, an ethyl ester prodrug, may be susceptible to hydrolysis back to its parent compound, YH239, or other degradants. This process can be influenced by the pH of the medium, the presence of serum esterases, and the incubation temperature (37°C). It is also possible the compound is adsorbing to plasticware.
Q2: What are the primary degradation pathways for an ester-containing compound like this compound in culture media?
A2: The most common degradation pathway for ester prodrugs in aqueous and biological solutions is hydrolysis. This can be a chemical process catalyzed by the pH of the culture medium or an enzymatic process mediated by esterases present in the serum (e.g., Fetal Bovine Serum - FBS) added to the medium. The result is the cleavage of the ethyl ester group, yielding the carboxylic acid form of the molecule.
Q3: How can I differentiate between chemical degradation and metabolism by cells?
A3: To distinguish between chemical breakdown and cellular metabolism, you can perform stability experiments in parallel.[1] One setup would involve incubating this compound in the complete culture medium without cells, while another includes the cells.[1] By comparing the rate of disappearance of the parent compound in both conditions, you can infer the contribution of cellular metabolism.[1]
Q4: What is the recommended method for quantifying the concentration of this compound in culture media?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the preferred method for accurately quantifying small molecules like this compound in complex matrices like cell culture media.[2] This technique offers high sensitivity and selectivity, allowing for the separation and quantification of the parent compound from potential degradants or metabolites.[2] HPLC with UV detection can also be used if the compound has a suitable chromophore and you have the appropriate standards.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of this compound stability.
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of this compound in media containing serum. | Enzymatic degradation by serum esterases. | Conduct a comparative stability study in serum-free versus serum-containing media to quantify the impact of serum components.[4] |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Incomplete solubilization of the compound. | Ensure precise and consistent timing for sample collection and quenching. Confirm complete dissolution of the stock solution and its even dispersion in the media.[5] |
| Precipitation of this compound in the culture medium. | Poor aqueous solubility of the compound. | Re-evaluate the final concentration of this compound used in the assay. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced precipitation. |
| Loss of compound due to non-specific binding. | Adsorption of the lipophilic compound to plasticware (e.g., plates, tubes). | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware.[1] |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Degradation of this compound. | Characterize the new peaks to identify potential degradation products. This can provide insights into the degradation pathway.[6] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium over a time course.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate-Buffered Saline (PBS)
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Sterile, low-binding microcentrifuge tubes or 24-well plates
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HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions:
-
Prepare two sets of your culture medium: one with your standard concentration of FBS and one without FBS.
-
Spike the this compound stock solution into each medium to achieve the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Also, prepare a control solution of this compound in PBS at the same final concentration.[4]
-
-
Incubation:
-
Aliquot the prepared solutions into sterile, low-binding tubes or wells of a 24-well plate.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
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Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For the time 0 sample, collect it immediately after adding this compound to the media.
-
Immediately stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to the collected aliquot.[1]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate any proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
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Plot the percentage of this compound remaining at each time point relative to the time 0 concentration.
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Calculate the half-life (t₁/₂) of this compound in each condition.
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Data Presentation
Summarize your quantitative stability data in a clear and structured table. Below is an illustrative example for a hypothetical ester prodrug, "Compound-X," to guide you in presenting your own data for this compound.
Table 1: Illustrative Stability of Compound-X (10 µM) in Different Media at 37°C
| Time (hours) | % Remaining in DMEM (no FBS) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 ± 2.5 | 100 ± 3.1 | 100 ± 2.8 |
| 2 | 98 ± 3.0 | 85 ± 4.2 | 88 ± 3.5 |
| 4 | 95 ± 2.8 | 72 ± 3.9 | 75 ± 4.1 |
| 8 | 91 ± 3.5 | 55 ± 5.1 | 60 ± 4.8 |
| 24 | 78 ± 4.1 | 25 ± 4.5 | 30 ± 5.0 |
| 48 | 65 ± 5.2 | <10 | <10 |
| Half-life (t₁/₂) (hours) | ~70 | ~7 | ~8 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using LC-MS analysis. This data is for illustrative purposes only.
Visualizations
This compound Mechanism of Action: p53-MDM2 Signaling Pathway
This compound is designed to inhibit the interaction between p53 and its negative regulator, MDM2.[7] Under normal conditions, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome.[1] By blocking this interaction, this compound stabilizes p53, allowing it to accumulate in the nucleus and activate downstream target genes that induce cell cycle arrest and apoptosis.[7]
References
YH239-EE Technical Support Center: Off-Target Effects on p53-Null Cell Lines
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the observed effects and potential off-target mechanisms of YH239-EE, a potent p53-MDM2 antagonist, specifically in p53-null cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the ethyl ester prodrug of YH239, a potent antagonist of the p53-MDM2 interaction.[1][2] Its primary on-target mechanism involves binding to the p53-binding pocket of MDM2, which prevents MDM2 from targeting the tumor suppressor protein p53 for degradation.[1] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]
Q2: What are the observed effects of this compound on p53-null cell lines?
A2: Experimental data indicates that this compound shows significantly reduced or no pro-apoptotic activity in p53-null cell lines. In a study utilizing the p53-deleted acute myeloid leukemia (AML) cell line HL-60, treatment with this compound did not lead to a significant induction of apoptosis when compared to p53 wild-type cell lines like OCI-AML-3 and MOLM-13.[1] This suggests that the primary cytotoxic effects of this compound are dependent on the presence of functional p53.
Q3: Are there any potential p53-independent (off-target) signaling pathways affected by this compound?
A3: While the primary activity of this compound is p53-dependent, its direct target, MDM2, is known to have several p53-independent functions. Therefore, it is plausible that high concentrations of this compound could have off-target effects by modulating these pathways. Two key potential pathways are:
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NF-κB Signaling: MDM2 has been shown to act as a co-transcription factor for NF-κB, promoting its activity.[3][4][5] Inhibition of MDM2 by this compound could potentially lead to the downregulation of NF-κB signaling.
-
p21 Regulation: MDM2 can directly interact with and promote the degradation of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner.[6][7] An off-target effect of this compound could involve the stabilization of p21, leading to cell cycle inhibition.
Troubleshooting Guide
Issue: I am treating my p53-null cell line (e.g., HL-60) with this compound and not observing any significant apoptosis.
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Explanation: This is the expected result. The primary mechanism of this compound is to stabilize p53. In the absence of p53, this drug is not expected to induce apoptosis.[1]
-
Recommendation:
-
Confirm the p53 status of your cell line via sequencing or western blot.
-
Use a p53 wild-type cell line (e.g., OCI-AML-3, MOLM-13) as a positive control to ensure the compound is active.[1]
-
To investigate potential p53-independent effects, consider using higher concentrations of this compound and assessing alternative endpoints such as cell cycle arrest (via p21 stabilization) or changes in NF-κB target gene expression.
-
Issue: My cell viability assay (e.g., MTT) shows a slight decrease in viability in p53-null cells at high concentrations.
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Explanation: This could be due to p53-independent off-target effects, such as the modulation of p21 or NF-κB signaling, or general cellular stress at high drug concentrations.[3][6]
-
Recommendation:
-
Perform cell cycle analysis to determine if cells are arresting in G1/S phase, which could be indicative of p21 stabilization.
-
Use western blotting to probe for levels of p21 and key proteins in the NF-κB pathway (e.g., phosphorylated p65).
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Ensure that the observed effect is not an artifact of the solvent (e.g., DMSO) at high concentrations by including a vehicle-only control.
-
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on p53-null and p53 wild-type AML cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in AML Cell Lines
| Cell Line | p53 Status | Treatment (20 µM, 24h) | % of Cells in Sub-G1 Phase (Apoptosis) |
| HL-60 | Deleted | Untreated | ~1% |
| This compound | ~2% | ||
| OCI-AML-3 | Wild-Type | Untreated | ~1% |
| This compound | ~15% | ||
| MOLM-13 | Wild-Type | Untreated | ~2% |
| This compound | ~25% | ||
| (Data synthesized from Huang Y, et al. ACS Chem Biol. 2014)[1] |
Table 2: Induction of Apoptosis by this compound in AML Cell Lines (Annexin-V/PI Staining)
| Cell Line | p53 Status | Treatment (20 µM, 72h) | Fold Induction of Apoptotic/Necrotic Cells (vs. Untreated) |
| HL-60 | Deleted | This compound | ~1 (No significant induction) |
| OCI-AML-3 | Wild-Type | This compound | ~11.8 |
| MOLM-13 | Wild-Type | This compound | ~5.6 |
| (Data synthesized from Huang Y, et al. ACS Chem Biol. 2014)[1] |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is used to measure cellular metabolic activity as an indicator of cell viability.
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Reagent Preparation:
-
MTT Solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize and store at -20°C, protected from light.
-
Solubilization Solution: 10% SDS in 0.01 M HCl.
-
-
Procedure:
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Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere or stabilize for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Reagent Preparation:
-
1X Binding Buffer: Dilute a 10X stock (100 mM HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4) with distilled water.
-
Staining Solution: Prepare a solution containing Annexin V-FITC and Propidium Iodide (PI) in 1X Binding Buffer according to the manufacturer's instructions.
-
-
Procedure:
-
Seed and treat cells with this compound as required for the experiment.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation (for suspension cells like HL-60) or trypsinization followed by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
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Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the samples by flow cytometry within one hour.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Highly Potent p53-MDM2 Antagonists and Structural Basis for Anti-Acute Myeloid Leukemia Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. p53-independent roles of MDM2 in NF-κB signaling: implications for cancer therapy, wound healing, and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53-Independent Roles of MDM2 in NF-κB Signaling: Implications for Cancer Therapy, Wound Healing, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mdm2 Is Required for Inhibition of Cdk2 Activity by p21, Thereby Contributing to p53-Dependent Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of YH239-EE in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with YH239-EE. Our goal is to help you optimize your experimental protocols and improve the bioavailability of this promising p53-MDM2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent antagonist of the p53-MDM2 interaction.[1] It functions by binding directly to MDM2, which prevents the degradation of the p53 tumor suppressor protein.[2] This leads to an accumulation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]
Q2: Why is the ethyl ester form (this compound) reportedly more potent than the parent compound (YH239)?
A2: The ethyl ester group in this compound is thought to be crucial for its enhanced cytotoxic effects.[4][5] This modification may lead to increased cellular absorption, improved interaction with its molecular target, or greater chemical stability, resulting in more pronounced biological activity compared to YH239.[2][5]
Q3: Does the stereochemistry of this compound affect its activity?
A3: Yes, the stereochemistry of this compound has a significant impact on its biological function. Studies have shown that the (+) enantiomer of this compound induces a markedly higher rate of apoptosis and necrosis in cancer cells compared to the (-) enantiomer.[2][4] This suggests that the (+) enantiomer may have a higher affinity for its molecular target or be more readily absorbed by cells.[5]
Q4: What are the common reasons for low oral bioavailability of investigational drugs like this compound?
A4: Low oral bioavailability is a frequent challenge in drug development and can be attributed to several factors.[6] The most common reasons include poor aqueous solubility, which limits the dissolution of the compound in the gastrointestinal tract, and low permeability across the intestinal epithelium.[6][7] Other factors can include extensive first-pass metabolism in the gut wall or liver and susceptibility to efflux transporters that actively pump the drug out of cells.[8][9]
Q5: What initial steps should I take if I suspect poor bioavailability of this compound in my animal model?
A5: If you suspect poor bioavailability, a systematic approach is recommended. First, review the physicochemical properties of this compound, such as its solubility and lipophilicity. Then, consider optimizing the formulation of the compound. For poorly soluble compounds, strategies like using lipid-based formulations (e.g., SEDDS - self-emulsifying drug delivery systems), creating amorphous solid dispersions, or utilizing nanoparticle formulations can significantly enhance absorption.[8][10] It is also crucial to standardize experimental conditions, such as the feeding state of the animals, to minimize variability.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
Potential Causes:
-
Poor and Variable Dissolution: As a likely poorly soluble compound, this compound may not dissolve consistently in the gastrointestinal (GI) fluids of different animals.
-
Food Effects: The presence or absence of food can significantly impact the GI environment, altering gastric emptying times and fluid composition, which in turn affects drug dissolution and absorption.[8]
-
Variable First-Pass Metabolism: The extent of metabolism in the gut wall and liver can differ between individual animals, leading to inconsistent levels of the drug reaching systemic circulation.[8]
-
Differences in Gastrointestinal Motility: Variations in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[8]
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.[8]
-
Optimize Formulation: Consider formulations designed to improve the solubility and dissolution rate of this compound. Lipid-based formulations or amorphous solid dispersions can reduce the dependency of absorption on physiological variables.[8]
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[8]
-
Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.[8]
Issue 2: Low Oral Bioavailability Despite Apparent High In Vitro Permeability
Potential Causes:
-
Poor Solubility and Dissolution Rate: Even if this compound has high permeability (a characteristic of BCS Class II compounds), its absorption can be limited by how quickly and completely it dissolves in the GI tract.[6]
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized in the liver or gut wall after absorption, significantly reducing the amount of active drug that reaches systemic circulation.
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen.
Troubleshooting Steps:
-
Conduct In Vitro Dissolution Studies: Perform dissolution tests using various biorelevant media to understand how this compound behaves under different GI conditions.
-
Use a Permeability Enhancer: Co-administering a safe and effective permeability enhancer may improve absorption.
-
Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound. If metabolism is high, consider co-administration with a metabolic inhibitor (in exploratory studies) or chemical modification of the molecule.
-
Assess for Efflux Transporter Involvement: Use in vitro models, such as Caco-2 cells with and without a P-gp inhibitor, to determine if this compound is a substrate for efflux transporters.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxicity of this compound and its related compounds.
| Compound | Cell Line | Effect | Result | Citation |
| This compound | MCF7 | Apoptosis and Necrosis | 84.34% after 72 hours | [2] |
| YH239 | MCF7 | Apoptosis and Necrosis | 9.86% | [2][5] |
| (+) Enantiomer of this compound | MCF7 | Apoptosis and Necrosis | 84.48% | [2][4][5] |
| (-) Enantiomer of this compound | MCF7 | Apoptosis and Necrosis | 48.71% | [2][4][5] |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetics of this compound in a rat model.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male or female, as appropriate for the study design
-
Weight: 200-250 g
-
Acclimatization: Allow at least one week for acclimatization to the facility conditions.
2. Formulation Preparation:
-
Prepare a suitable formulation for oral (PO) and intravenous (IV) administration. For PO, a suspension or solution in a vehicle such as 0.5% methylcellulose (B11928114) or a lipid-based formulation could be used. For IV, the compound should be dissolved in a biocompatible solvent system (e.g., a mixture of saline, ethanol, and a solubilizing agent like PEG400).
3. Dosing:
-
Oral (PO) Group: Administer this compound by oral gavage at the desired dose level.
-
Intravenous (IV) Group: Administer this compound via the tail vein to serve as a reference for bioavailability calculation.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
4. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Keep the samples on ice until centrifugation.[8]
5. Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[8]
-
Transfer the plasma supernatant to clean, labeled tubes.[8]
-
Store the plasma samples at -80°C until analysis.[8]
6. Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
7. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Mechanism of action of this compound in the p53-MDM2 signaling pathway.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Troubleshooting workflow for addressing low bioavailability.
References
- 1. medkoo.com [medkoo.com]
- 2. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line [journal.waocp.org]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
Technical Support Center: Troubleshooting Cell Line Contamination in YH239-EE Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with YH239-EE assay results due to suspected cell line contamination.
Frequently Asked Questions (FAQs)
Q1: My this compound assay results are inconsistent and not reproducible. Could cell line contamination be the cause?
A1: Yes, inconsistent and irreproducible results are hallmark signs of cell line contamination. Contaminants can significantly alter cellular responses to therapeutic agents like this compound, leading to skewed data.[1][2] Common contaminants include mycoplasma, bacteria, yeast, fungi, and cross-contamination with other cell lines.[3][4][5][6][7]
Q2: What are the common types of cell line contamination I should be aware of?
A2: The most common types of contamination in cell culture are:
-
Mycoplasma: These are small bacteria that lack a cell wall, making them difficult to detect by regular microscopy and resistant to many common antibiotics.[2][8][9] They can alter cell metabolism, growth, and gene expression.[8][9][10]
-
Bacteria and Fungi (including Yeast): These are often visible under a microscope and can cause changes in the culture medium's appearance (turbidity) and pH.[7][11][12]
-
Cross-contamination with other cell lines: This occurs when a different, often more rapidly growing, cell line is accidentally introduced into the culture.[5][13] The contaminating cell line can overgrow and replace the original cells, leading to completely erroneous results. The HeLa cell line is a notoriously common contaminant.[14]
-
Viruses: Viral contamination can be difficult to detect as it may not cause obvious changes in cell morphology.[13][15]
-
Chemical Contaminants: These can include impurities in media, serum, water, or residues from detergents and plasticware.[16]
Q3: How can I detect cell line contamination in my cultures used for the this compound assay?
A3: The detection method depends on the type of suspected contaminant. Regular testing is crucial for maintaining the integrity of your research.[3]
-
Visual Inspection: Daily observation of your cell cultures under a microscope can help identify bacteria and fungi.[11] Look for turbidity, color changes in the medium, and the presence of filamentous structures or small, motile particles.[11][12]
-
Mycoplasma Detection: Mycoplasma is not visible with a standard light microscope.[8] Specific detection kits are necessary, with common methods including PCR-based assays, ELISA, and DNA staining (e.g., Hoechst stain).[3][15][17]
-
Cell Line Authentication (for cross-contamination): Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[18][19][20] This technique generates a unique DNA fingerprint for a cell line that can be compared to a reference database.[21] It is recommended to perform STR profiling at the initiation of a project and regularly thereafter.[19]
Troubleshooting Guide
Issue: Unexpected or Inconsistent this compound Assay Results
If you are observing variability in your this compound assay data, such as shifts in IC50 values or changes in apoptotic markers, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Data Presentation: Impact of Contamination on Assay Parameters
Cell line contamination can significantly alter the quantitative results of your this compound assay. The following tables illustrate potential effects based on common contaminants.
Table 1: Hypothetical Impact of Mycoplasma Contamination on this compound Potency (IC50) in MCF7 Cells
| Cell Culture Status | This compound IC50 (µM) | Fold Change in IC50 | Notes |
| Uncontaminated | 1.5 | - | Baseline potency of this compound. |
| Mycoplasma Contaminated | 4.8 | 3.2 | Mycoplasma can alter cellular metabolism and drug response pathways, often leading to decreased sensitivity.[1][2][10] |
Table 2: Illustrative Effect of HeLa Cross-Contamination on this compound Induced Apoptosis in a Target Cell Line
| Cell Line | % Apoptosis (Annexin V positive) after this compound treatment | Notes |
| Target Cell Line (Uncontaminated) | 65% | Expected level of apoptosis induced by this compound. |
| Culture with 50% HeLa Contamination | 30% | HeLa cells may have a different sensitivity to this compound, diluting the observed apoptotic effect.[5] |
Experimental Protocols
1. Mycoplasma Detection by PCR
This protocol provides a general overview of PCR-based mycoplasma detection.
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent.
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit.
-
PCR Amplification:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, and mycoplasma-specific primers.
-
Add the extracted DNA to the master mix.
-
Perform PCR using an appropriate thermal cycling program.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates mycoplasma contamination.
-
2. Human Cell Line Authentication by STR Profiling
This protocol outlines the key steps for STR profiling.
-
Sample Submission: Provide a cell pellet (at least 2 million cells) or extracted genomic DNA (at least 20 µl at >10 ng/µl) to a core facility or commercial service provider.[20]
-
PCR Amplification: The service provider will use a multiplex PCR kit to amplify multiple STR loci (typically 8-16) and the amelogenin gene for sex determination.[18][19]
-
Fragment Analysis: The amplified fragments are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting STR profile is compared to a reference database of known cell lines to confirm the identity or detect cross-contamination.[18] A match of ≥80% is generally required for authentication.[18]
Signaling Pathway and Contamination Interference
The cytotoxic effect of this compound has been studied in cell lines like MCF7, where it induces apoptosis.[22][23] Cell line contamination can interfere with the signaling pathways involved in this process.
Caption: How contamination can disrupt this compound's mechanism of action.
Logical Relationships in Contamination Troubleshooting
Understanding the source and impact of contamination is key to preventing future occurrences.
Caption: Relationship between contamination sources and their experimental impact.
References
- 1. mpbio.com [mpbio.com]
- 2. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 3. biocompare.com [biocompare.com]
- 4. corning.com [corning.com]
- 5. Cell line cross-contamination and accidental co-culture - MedCrave online [medcraveonline.com]
- 6. Cell Line Cross-Contamination and Accidental Co-Culture | Semantic Scholar [semanticscholar.org]
- 7. corning.com [corning.com]
- 8. 细胞培养中的支原体检测和清除 [sigmaaldrich.cn]
- 9. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 10. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 11. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. How to Detect, Avoid and Deal With Contaminated Cell Cultures - Tempo Bioscience [tempobioscience.com]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basics of Cell Culture Quality Control: Contamination | abm Inc. [info.abmgood.com]
- 15. goldbio.com [goldbio.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 18. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Cell Line Authentication (Human) – Tumor Engineering and Phenotyping Shared Resource [tep.cancer.illinois.edu]
- 21. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 22. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line [journal.waocp.org]
Addressing batch-to-batch variability of YH239-EE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the p53-MDM2 antagonist, YH239-EE.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of our new this compound batch compared to previous lots. What are the potential causes?
A1: Inconsistent potency between batches is a common issue with small molecule inhibitors and can stem from several factors. A systematic approach is crucial for identifying the root cause. Key areas to investigate include:
-
Compound Integrity: Verify the purity and identity of the new batch. Impurities or degradation products can significantly alter the compound's activity.
-
Solubility Issues: Incomplete dissolution of the compound leads to a lower effective concentration in your assay. This compound is a hydrophobic molecule, making proper solubilization critical.[1]
-
Stereoisomer Composition: this compound has stereoisomers, and it has been reported that the (+) enantiomer is significantly more potent in inducing apoptosis than the (-) enantiomer.[2] Batch-to-batch differences in the enantiomeric ratio can lead to substantial variability in biological activity.[3][4]
-
Storage and Handling: Improper storage or frequent freeze-thaw cycles of stock solutions can lead to compound degradation.[5]
Q2: My this compound stock solution in DMSO appears clear, but I see precipitation when I dilute it into my aqueous assay medium. How can I resolve this?
A2: This is a common problem for hydrophobic compounds like this compound, which are highly soluble in organic solvents like DMSO but have poor aqueous solubility.[1] When the DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.
Here are several strategies to mitigate this:
-
Decrease Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration to assess its effect on your experimental system.[1]
-
Use a Co-solvent System: Consider preparing stock solutions in a mixture of solvents, such as DMSO/ethanol or DMSO/PEG400, which may improve solubility upon aqueous dilution.[6]
-
Thawing Protocol: When thawing frozen stock solutions, do so slowly at room temperature and vortex gently but thoroughly to ensure the compound is completely redissolved before making dilutions.[5]
Q3: How should I store and handle this compound to ensure its stability and consistency?
A3: Proper storage and handling are critical for maintaining the integrity of this compound. The following table summarizes recommended conditions based on general best practices for small molecule inhibitors.[2]
| Form | Storage Temperature | Duration | Handling Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. Protect from light and moisture. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5] |
| -20°C | Up to 1 month | Use for working stocks. Protect from light. Purge vial headspace with inert gas (argon or nitrogen) to prevent oxidation.[5] |
Q4: My experimental results are inconsistent even within the same batch of this compound. What experimental variables should I check?
A4: Inconsistent results can arise from variability in your assay conditions.[1] Consider the following factors:
-
Cell-Based Assay Variables:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Cell Density: Ensure cells are seeded at the same density for every experiment, as this affects the inhibitor-to-cell ratio.
-
Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration. Maintain a consistent serum percentage in your media.
-
-
Biochemical Assay Variables:
-
Protein Activity: The activity of recombinant p53 and MDM2 proteins can vary between batches and with storage. Always qualify new protein lots.
-
Buffer pH: The stability and activity of many compounds are pH-dependent. Ensure your assay buffer is consistently prepared.[5]
-
This compound Mechanism of Action
This compound is a potent antagonist of the p53-MDM2 interaction. In healthy cells, the p53 tumor suppressor protein is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[7][8] By binding to MDM2 in the same pocket that p53 occupies, this compound blocks this interaction, leading to the stabilization and activation of p53.[7][9] Activated p53 can then induce downstream targets to trigger cell cycle arrest and apoptosis.[10]
Caption: this compound disrupts the p53-MDM2 negative feedback loop.
Troubleshooting and Quality Control Workflow
To minimize variability, a systematic quality control (QC) workflow should be implemented for each new batch of this compound before its use in critical experiments.
Caption: Recommended quality control workflow for new this compound batches.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare standardized, high-quality stock and working solutions of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Master Stock Preparation (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound (Molecular Weight: 504.41 g/mol ). c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 1 mg of this compound, add 198.25 µL of DMSO for a 10 mM solution). d. Vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication can be used if dissolution is difficult. e. Centrifuge the tube at high speed (e.g., 10,000 x g) for 1 minute to pellet any undissolved microparticles.
-
Aliquoting and Storage: a. Immediately aliquot the master stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber polypropylene tubes. b. Store the aliquots at -80°C for long-term storage.
-
Working Solution Preparation: a. Thaw a single aliquot of the master stock at room temperature. b. Perform serial dilutions from this stock into the appropriate cell culture medium or assay buffer immediately before use. c. Vortex gently after each dilution step. Ensure the final DMSO concentration in the assay is below the tolerance level of your system (typically <0.5%).
Protocol 2: HPLC-Based Stability Assessment of this compound in DMSO
Objective: To assess the stability of this compound in DMSO under different storage conditions.
Materials:
-
10 mM this compound in DMSO (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
Appropriate C18 HPLC column
-
HPLC-grade solvents (e.g., Acetonitrile, Water, Formic Acid)
-
Incubators/storage units set to desired temperatures (e.g., -20°C, 4°C, Room Temperature)
Procedure:
-
Timepoint Zero (T=0): a. Dilute an aliquot of the freshly prepared 10 mM this compound stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase. b. Inject the sample onto the HPLC system and record the chromatogram. c. Determine the peak area of this compound. This will serve as the 100% integrity baseline.
-
Storage: a. Store aliquots of the 10 mM stock solution under the conditions being tested (e.g., -20°C in the dark, 4°C in the dark, Room Temperature exposed to light).
-
Subsequent Timepoints: a. At predetermined intervals (e.g., 24 hours, 7 days, 1 month), retrieve one aliquot from each storage condition. b. Thaw (if frozen), dilute, and analyze by HPLC as described for T=0.
-
Data Analysis: a. Compare the peak area of this compound at each timepoint to the T=0 peak area. b. Calculate the percentage of this compound remaining. A significant decrease in the main peak area, or the appearance of new peaks, indicates degradation.
| Timepoint | Storage Condition | % this compound Remaining (Relative to T=0) | Observations (e.g., new peaks) |
| T=0 | Freshly Prepared | 100% | Single major peak |
| T=7 Days | -80°C | ||
| -20°C | |||
| 4°C | |||
| Room Temperature | |||
| T=1 Month | -80°C | ||
| -20°C |
This structured approach will help ensure the reproducibility and reliability of your experimental results when working with different batches of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
YH239-EE Demonstrates Superior Cytotoxicity over YH239 in MCF7 Breast Cancer Cells
A comparative analysis of recent experimental data reveals that YH239-EE, an ethyl ester derivative of the MDM2 inhibitor YH239, exhibits significantly enhanced cytotoxic effects against the MCF7 human breast cancer cell line. The addition of the ethyl ester group appears to substantially increase the compound's potency in inducing apoptosis and necrosis.
A recent study directly comparing the two compounds found that this compound is considerably more effective at inhibiting MCF7 cell growth and inducing cell death than its parent compound, YH239.[1][2][3][4][5][6] This heightened efficacy is reflected in a lower IC50 value and a dramatically higher percentage of apoptotic and necrotic cells following treatment.
Quantitative Comparison of Cytotoxic Effects
The cytotoxic activity of this compound and YH239 on MCF7 cells was quantified using IC50 values and the percentage of cells undergoing apoptosis and necrosis. The data clearly indicates the superior performance of this compound.
| Compound | IC50 (µM) | Total Apoptosis & Necrosis (%) |
| YH239 | 37.78 | 4.92 |
| This compound | 8.45 | 40 |
| (+) this compound | Not Reported | 84.48 |
| (-) this compound | Not Reported | 48.71 |
Table 1: Comparison of IC50 values and the percentage of apoptosis and necrosis induced by YH239 and this compound in MCF7 cells.[1][2][3][5]
The study also investigated the cytotoxic effects of the individual enantiomers of this compound, revealing that the (+) enantiomer is markedly more potent than the (-) enantiomer in inducing cell death.[1][2][3][5]
Mechanism of Action: MDM2-p53 Pathway
Both YH239 and this compound function as inhibitors of the MDM2-p53 interaction.[2] By binding to MDM2, they prevent the degradation of the p53 tumor suppressor protein. This leads to an accumulation of p53, which in turn can trigger cell cycle arrest and apoptosis. The enhanced efficacy of this compound suggests that the ethyl ester group may improve its cellular uptake or binding affinity to MDM2.[1][2]
Figure 1: Mechanism of action of this compound and YH239.
Experimental Protocols
The following experimental protocols were utilized to assess the cytotoxic effects of this compound and YH239 on MCF7 cells.
Cell Culture
The MCF7 human breast cancer cell line was cultured in RPMI complete media supplemented with Streptomycin. The cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[2][3]
Cytotoxicity Assay (MTT Assay)
-
MCF7 cells were seeded in 96-well plates at a density of 10,000 cells per well and allowed to adhere overnight.[2][3]
-
The cells were then treated with varying concentrations of this compound, YH239, and their respective enantiomers.
-
Following the specified treatment period, MTT solution was added to each well, and the plates were incubated for 4 hours at 37°C.[2][3]
-
DMSO was used to dissolve the formazan (B1609692) crystals.
-
The absorbance at 570 nm was measured using a microplate reader to determine cell viability.[2][3]
Apoptosis and Necrosis Assay (Annexin V-FITC/PI Staining)
-
MCF7 cells were treated with the compounds for a specified duration (e.g., 72 hours).[3]
-
After treatment, the cells were harvested and washed.
-
The cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry (FACS) to quantify the percentage of apoptotic and necrotic cells.[3]
Figure 2: Workflow for assessing cytotoxicity.
References
- 1. [PDF] Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line | Semantic Scholar [semanticscholar.org]
- 2. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
YH239-EE vs. Nutlin-3a: A Comparative Guide to p53 Pathway Reactivation
For Immediate Release
This guide provides a detailed comparison of YH239-EE and nutlin-3a (B1683890), two small molecule inhibitors of the p53-MDM2 interaction, for an audience of researchers, scientists, and drug development professionals. The focus is on their performance in reactivating the p53 tumor suppressor pathway, with supporting experimental data.
At a Glance: this compound and Nutlin-3a
Both this compound and nutlin-3a function by disrupting the interaction between the p53 tumor suppressor protein and its principal negative regulator, the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and inactivation. By occupying the p53-binding pocket on MDM2, both compounds stabilize p53, leading to its accumulation and the subsequent activation of downstream pathways that can induce cell cycle arrest and apoptosis.
Performance Data: A Quantitative Comparison
The following tables summarize key performance metrics for this compound and nutlin-3a based on published experimental data.
Table 1: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | p53 Status | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | Wild-Type | 8.45[1][2] |
| Nutlin-3a | MCF-7 (Breast Cancer) | Wild-Type | 5.9 - 20[3][4] |
| Nutlin-3a | HCT116 (Colorectal Carcinoma) | Wild-Type | 28.03[5] |
| Nutlin-3a | MDA-MB-231 (Triple-Negative Breast Cancer) | Mutant | 22.13[5] |
| Nutlin-3a | MDA-MB-436 (Triple-Negative Breast Cancer) | Mutant | 27.69[5] |
| Nutlin-3a | MDA-MB-468 (Triple-Negative Breast Cancer) | Mutant | 21.77[5] |
Note: The variability in the IC50 values for nutlin-3a in MCF-7 cells may stem from differences in experimental conditions such as cell density and duration of treatment.
Table 2: Induction of Apoptosis in MCF-7 Breast Cancer Cells
| Compound | Concentration | Treatment Duration | Apoptosis/Necrosis Percentage |
| This compound | 20 µM | 72 hours | 40%[2] |
| This compound (+)-enantiomer | Not Specified | 72 hours | 84.48%[1][2] |
| Nutlin-3a | 100 µM | Not Specified | Evidence of apoptosis via PARP1 and Caspase-7 cleavage[6] |
Note: While quantitative data for nutlin-3a-induced apoptosis in MCF-7 cells via Annexin V/PI staining is not directly available in the cited literature, Western blot analysis confirms the activation of apoptotic pathways.
Visualizing the Mechanism and Workflow
Caption: MDM2 inhibitors block p53 degradation, restoring its tumor suppressor functions.
Caption: A typical experimental workflow for evaluating MDM2 inhibitors.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Purpose: To determine the concentration of this compound or nutlin-3a that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed 1 x 10^4 MCF-7 cells per well in a 96-well plate and incubate overnight.
-
Expose cells to a range of concentrations of this compound or nutlin-3a for 72 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the resulting formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm.
-
Normalize the data to vehicle-treated control cells to calculate percentage viability and determine the IC50 value.[1]
-
Apoptosis (Annexin V/PI) Assay
-
Purpose: To quantify the extent of apoptosis and necrosis induced by the compounds.
-
Methodology:
-
Treat MCF-7 cells with the desired concentration of this compound or nutlin-3a for the specified duration.
-
Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Western Blot for p53 and p21
-
Purpose: To assess the protein levels of p53 and its downstream target, p21.
-
Methodology:
-
After treatment with this compound or nutlin-3a, lyse the cells in radioimmunoprecipitation assay (RIPA) buffer.
-
Determine the protein concentration of the lysates.
-
Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize protein levels to a loading control such as β-actin or GAPDH.[7][8]
-
p53 Transcription Factor Activity Assay
-
Purpose: To measure the DNA-binding activity of p53, confirming its functional activation.
-
Methodology:
-
Prepare nuclear extracts from treated and control cells using a nuclear extraction kit.
-
Add the nuclear extracts to a 96-well plate coated with a double-stranded DNA (dsDNA) oligonucleotide containing the p53 consensus binding site.
-
Incubate to allow active p53 to bind to the immobilized DNA.
-
Detect the bound p53 using a specific primary antibody.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at 450 nm. The signal intensity is proportional to the amount of active p53 in the sample.[9][10][11][12][13]
-
Summary and Future Directions
The available data indicates that both this compound and nutlin-3a are potent reactivators of the p53 pathway. In MCF-7 cells, this compound shows a consistent IC50 of 8.45 µM and robustly induces apoptosis.[1][2] Nutlin-3a also demonstrates efficacy in this cell line, although the reported IC50 values vary.[3][4] The significantly higher apoptotic activity of the (+)-enantiomer of this compound suggests that stereochemistry is a critical factor in its biological activity.[1][2]
For future research, direct head-to-head comparisons of this compound and nutlin-3a in a panel of cancer cell lines under standardized conditions are recommended. Such studies would provide a more definitive assessment of their relative potencies and therapeutic potential. Investigating the pharmacokinetic and pharmacodynamic properties of both compounds in preclinical in vivo models will also be crucial for their further development as anti-cancer agents.
References
- 1. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cooperation of Nutlin-3a and a Wip1 inhibitor to induce p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of p53 Gene Expression and Synergistic Antiproliferative Effects of 5-Fluorouracil and β-escin on MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. raybiotech.com [raybiotech.com]
- 11. caymanchem.com [caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
Head-to-Head Comparison: YH239-EE and RG7388 in MDM2-p53 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective, Data-Driven Analysis of Two Potent MDM2 Antagonists
The p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis, is frequently inactivated in human cancers. In many cases, wild-type p53 is functionally inhibited by its primary negative regulator, Murine Double Minute 2 (MDM2). The development of small molecule inhibitors that disrupt the p53-MDM2 interaction has therefore emerged as a promising therapeutic strategy. This guide provides a head-to-head comparison of two such inhibitors: YH239-EE and RG7388 (Idasanutlin), with a focus on their performance supported by experimental data.
Biochemical and Cellular Potency
Both this compound and RG7388 are potent antagonists of the p53-MDM2 interaction. RG7388, a second-generation nutlin, has been extensively characterized and demonstrates high potency in biochemical and cellular assays.[1] this compound, an ethyl ester prodrug of YH239, also shows significant cytotoxic effects.[2][3]
| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| RG7388 | p53-MDM2 HTRF Assay | Biochemical | 6 nM | [1] |
| Cell Proliferation Assay | Wild-Type p53 Cancer Cells | 30 nM | [1] | |
| Cytotoxicity (MTT Assay) | SJSA1 (Osteosarcoma) | ~0.01 µM | ||
| Cytotoxicity (MTT Assay) | HCT116 (Colon Cancer) | ~0.01 µM | ||
| This compound | Cytotoxicity (MTT Assay) | MCF7 (Breast Cancer) | 8.45 µM | [3] |
| Metabolic Activity Assay | MOLM-13 (AML) | 7.5 µM ((+)-enantiomer) | [4] | |
| Metabolic Activity Assay | MOLM-13 (AML) | 25.2 µM ((-)-enantiomer) | [4] | |
| YH239 (active form of this compound) | Cytotoxicity (MTT Assay) | MCF7 (Breast Cancer) | 37.78 µM | [3] |
Mechanism of Action: p53-MDM2 Inhibition
This compound and RG7388 share a common mechanism of action: they bind to MDM2 in the p53-binding pocket, preventing the interaction between the two proteins. This leads to the stabilization and activation of p53, resulting in the transcription of downstream target genes that mediate cell cycle arrest and apoptosis.[2][5]
In Vivo Efficacy
Preclinical xenograft models have demonstrated the anti-tumor activity of RG7388. In an SJSA-1 osteosarcoma xenograft model, RG7388 was more effective than the first-generation inhibitor RG7112 at significantly lower doses.[5] It has also shown potent activity against nasopharyngeal carcinoma xenografts. While in vivo data for this compound is less extensively published, its potent in vitro activity, particularly of its (+)-enantiomer, suggests potential for in vivo efficacy.[4]
| Compound | Animal Model | Tumor Type | Dosing Schedule | Outcome | Reference |
| RG7388 | Nude Mice | SJSA-1 Osteosarcoma Xenograft | 25 mg/kg, every other day, oral | Tumor growth inhibition | [6] |
| RG7388 | Nude Mice | 5-8F Nasopharyngeal Carcinoma Xenograft | 25 mg/kg, every other day, oral | Tumor growth inhibition | [6] |
| This compound | Not available | Not available | Not available | Not available |
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxic effects of both compounds have been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, providing an estimate of cell viability.
Protocol Details for this compound Cytotoxicity Assay: [3]
-
Cell Line: MCF7 breast cancer cells.
-
Plating Density: 10,000 cells per well in 96-well plates.
-
Treatment: Varying concentrations of this compound and its enantiomers.
-
Incubation: 4 hours with MTT solution.
-
Solubilization: DMSO.
-
Detection: Absorbance measurement at 570 nm.
In Vivo Xenograft Study
Animal models are crucial for evaluating the in vivo efficacy of anti-cancer compounds. The following is a general workflow for a xenograft study.
Protocol Details for RG7388 Xenograft Study: [6]
-
Animal Model: Nude mice.
-
Cell Line: 5-8F nasopharyngeal carcinoma cells.
-
Treatment: Oral administration of RG7388 (25 mg/kg) or vehicle every other day.
-
Monitoring: Tumor volumes measured with a vernier caliper every other day.
-
Endpoint: Final tumor weights measured at sacrifice.
Pharmacokinetics
Pharmacokinetic properties are critical for the clinical translation of drug candidates. RG7388 has been shown to have a favorable pharmacokinetic profile with good oral bioavailability.[7] A phase 1 clinical study of RG7388 reported a half-life of approximately 1 day.[8] Detailed pharmacokinetic data for this compound is not as readily available in the public domain.
| Compound | Parameter | Value | Species | Reference |
| RG7388 | Half-life (t½) | ~1 day | Human | [8] |
| This compound | Not available | Not available | Not available |
Conclusion
Both this compound and RG7388 are promising MDM2 inhibitors that effectively activate the p53 pathway. RG7388 is a well-characterized compound with demonstrated in vivo efficacy and progression into clinical trials.[5][8] this compound shows potent in vitro activity, with its (+) enantiomer being particularly effective.[3][4] However, a direct head-to-head comparison is challenging due to the limited availability of published in vivo and pharmacokinetic data for this compound. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a direct comparative profile with RG7388. Researchers are encouraged to consider the specific experimental contexts and cell types when interpreting the provided data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | >98% [smolecule.com]
- 5. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 inhibitor RG7388 potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MDM2 by RG7388 Confers Hypersensitivity to X-radiation in Xenograft Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
Validating YH239-EE On-Target Activity Through p21 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target activity of YH239-EE, a potent antagonist of the p53-MDM2 interaction, by monitoring the expression of the downstream protein p21. We will compare its expected performance with other p53-MDM2 inhibitors and outline the experimental protocols necessary for this validation.
This compound is a chemical compound that functions by inhibiting the interaction between p53 and its negative regulator, MDM2.[1][2][3] This inhibition leads to the stabilization and activation of p53, a critical tumor suppressor protein.[1] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[2][4] Therefore, an increase in p21 expression serves as a reliable biomarker for the on-target activity of this compound.[5][6]
Comparative Analysis of p53-MDM2 Antagonists
To objectively assess the efficacy of this compound, a comparative study against a known p53-MDM2 antagonist, such as Nutlin-3, and a negative control (vehicle) is recommended. The following table illustrates the expected quantitative outcomes from a western blot analysis of p21 expression in a p53 wild-type cancer cell line (e.g., MCF7) treated with these compounds.
| Treatment Group | Concentration (µM) | Fold Change in p21 Protein Expression (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 1 | Expected significant increase |
| 5 | Expected dose-dependent increase | |
| Nutlin-3 (Positive Control) | 1 | Significant increase |
| 5 | Dose-dependent increase | |
| Negative Control Compound | 5 | No significant change |
Note: This table presents expected results based on the known mechanism of action. Actual results may vary depending on the experimental conditions and cell line used.
Experimental Validation: Western Blot for p21 Expression
The following protocol outlines the key steps for quantifying p21 protein expression levels in response to this compound treatment.
I. Cell Culture and Treatment
-
Seed p53 wild-type cancer cells (e.g., MCF7) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound, a positive control (e.g., Nutlin-3), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
II. Protein Extraction
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.[7]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
III. SDS-PAGE and Protein Transfer
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For p21, a small protein of approximately 21 kDa, a 12% or 15% polyacrylamide gel is recommended.[7][8]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[8]
IV. Immunoblotting and Detection
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p21 overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[9]
V. Data Analysis
-
Quantify the intensity of the p21 bands using densitometry software.
-
Normalize the p21 signal to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Calculate the fold change in p21 expression for each treatment group relative to the vehicle control.
Visualizing the Mechanism and Workflow
To further clarify the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: Signaling pathway of this compound leading to p21-mediated cell cycle arrest.
Caption: Experimental workflow for validating this compound activity via Western Blot.
References
- 1. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YH 239 EE [chembk.com]
- 3. medkoo.com [medkoo.com]
- 4. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p21 levels have the potential to be a monitoring marker for ribociclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
Synergistic Apoptosis in Acute Myeloid Leukemia: A Comparative Analysis of Combining p53-MDM2 and BCL-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of combining YH239-EE, a potent p53-MDM2 antagonist, with venetoclax (B612062), a selective BCL-2 inhibitor, for the treatment of Acute Myeloid Leukemia (AML). In the absence of direct preclinical studies on the this compound and venetoclax combination, this document leverages extensive experimental data from studies on analogous drug combinations, such as Nutlin-3a (a p53-MDM2 inhibitor) and ABT-737/venetoclax (BCL-2 inhibitors), to project the potential synergistic outcomes and underlying mechanisms.
Introduction: The Rationale for Combination Therapy
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Standard chemotherapy often fails to produce lasting remissions, necessitating novel therapeutic strategies. Two key pathways frequently dysregulated in AML are the p53 tumor suppressor pathway and the BCL-2-mediated apoptosis pathway.
-
This compound , a prodrug of the potent p53-MDM2 antagonist YH239, functions by disrupting the interaction between p53 and its negative regulator, MDM2. This leads to the stabilization and activation of p53, a critical tumor suppressor that can induce cell cycle arrest and apoptosis.[1][2]
-
Venetoclax is a highly selective inhibitor of the anti-apoptotic protein BCL-2.[3][4] By binding to BCL-2, venetoclax releases pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway.[3][5]
The combination of a p53-MDM2 inhibitor and a BCL-2 inhibitor is hypothesized to induce synergistic apoptosis in AML cells. Activation of p53 can upregulate pro-apoptotic BCL-2 family members like PUMA and NOXA, while direct inhibition of BCL-2 by venetoclax lowers the threshold for apoptosis. This dual targeting of complementary pathways is expected to be more effective than either agent alone.
Comparative Efficacy: Insights from Analogous Drug Combinations
Preclinical studies combining p53-MDM2 inhibitors (e.g., Nutlin-3a, Idasanutlin) with BCL-2 inhibitors (e.g., ABT-737, Venetoclax) have consistently demonstrated synergistic anti-leukemic activity in AML cell lines and patient samples.
Quantitative Data Summary
The following tables summarize key quantitative findings from these studies, providing a benchmark for the expected efficacy of the this compound and venetoclax combination.
Table 1: Synergistic Induction of Apoptosis in AML Cell Lines
| Cell Line | p53-MDM2 Inhibitor (Concentration) | BCL-2 Inhibitor (Concentration) | % Apoptosis (Single Agent 1) | % Apoptosis (Single Agent 2) | % Apoptosis (Combination) | Combination Index (CI) | Reference |
| OCI-AML3 | Nutlin-3a (5 µM) | ABT-737 (1 µM) | ~20% | ~15% | ~60% | <1 (Synergistic) | [1] |
| MOLM-13 | Nutlin-3a (5 µM) | ABT-737 (1 µM) | ~25% | ~20% | ~70% | <1 (Synergistic) | [1] |
| MV4-11 | Idasanutlin (RG7388) (1 µM) | Venetoclax (ABT-199) (1 µM) | ~15% | ~30% | ~75% | <1 (Synergistic) | [6] |
Table 2: Reduction in Cell Viability in Primary AML Samples
| Patient Sample ID | p53-MDM2 Inhibitor | BCL-2 Inhibitor | % Viability (Combination) vs. Control | Synergistic Effect | Reference |
| AML Patient 1 | Nutlin-3a | ABT-737 | Significantly Reduced | Synergistic | [1] |
| AML Patient 2 | Nutlin-3a | ABT-737 | Significantly Reduced | Synergistic | [1] |
Signaling Pathways and Mechanisms of Synergy
The synergistic apoptosis induced by the combination of p53-MDM2 and BCL-2 inhibitors is underpinned by the convergence of two critical cell death pathways.
Proposed Signaling Pathway
Caption: Combined p53 activation and BCL-2 inhibition leading to synergistic apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in analogous studies are provided below. These protocols can be adapted for investigating the synergy between this compound and venetoclax.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed AML cell lines (e.g., OCI-AML3, MOLM-13) in a 96-well plate at a density of 8,000-10,000 cells per well.[4] For primary AML samples, a density of 20,000-30,000 cells per well is recommended.[4]
-
Drug Treatment: Treat cells with increasing concentrations of this compound, venetoclax, or the combination for 72-96 hours.[4][5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04M HCl) to dissolve the formazan (B1609692) crystals.[4][7]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Drug Treatment: Treat AML cells with the desired concentrations of this compound, venetoclax, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest cells by centrifugation and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[3]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3][8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the p53 and BCL-2 pathways.
Protocol:
-
Protein Extraction: Lyse treated and untreated AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, BCL-2, BAX, cleaved caspase-3, and PARP.[10][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental and Logical Workflows
Visual representations of the experimental and logical frameworks are provided below to guide research design.
Experimental Workflow for Synergy Analysis
Caption: A typical experimental workflow for assessing drug synergy.
Logical Framework for Combination Index (CI) Calculation
Caption: Logical steps for determining drug synergy using the Combination Index.
Conclusion and Future Directions
The preclinical data from analogous drug combinations strongly support the hypothesis that co-targeting the p53 and BCL-2 pathways with this compound and venetoclax will result in synergistic apoptosis in AML cells, particularly those with wild-type p53. This combination therapy holds the potential to overcome resistance to single-agent treatments and improve therapeutic outcomes for AML patients.
Future preclinical studies should focus on directly evaluating the this compound and venetoclax combination in a panel of AML cell lines and patient-derived xenograft models to confirm these synergistic effects and to identify potential biomarkers of response and resistance. These investigations will be crucial for the clinical translation of this promising therapeutic strategy.
References
- 1. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. benchchem.com [benchchem.com]
- 4. Cell viability assay [bio-protocol.org]
- 5. Cell viability assay [bio-protocol.org]
- 6. Synthetic Lethality of Combined Bcl-2 Inhibition and p53 Activation in AML: Mechanisms and Superior Antileukemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of YH239-EE: A Potent p53-MDM2 Antagonist in Solid versus Liquid Tumors
For Researchers, Scientists, and Drug Development Professionals
YH239-EE has emerged as a promising small molecule inhibitor targeting the p53-MDM2 protein-protein interaction, a critical axis in cancer pathogenesis. This guide provides a comprehensive comparative analysis of the preclinical efficacy of this compound in solid and liquid tumors. By presenting available experimental data, detailed methodologies, and a comparison with alternative therapies, this document aims to inform ongoing research and drug development efforts.
Mechanism of Action: Restoring p53 Tumor Suppressor Function
This compound functions as a potent antagonist of the Murine Double Minute 2 (MDM2) protein.[1] In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by overexpression of MDM2, which is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][3] this compound competitively binds to the p53-binding pocket of MDM2, thereby disrupting the p53-MDM2 interaction.[1] This blockade stabilizes p53, leading to its accumulation in the nucleus, where it can transcriptionally activate target genes involved in cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor cell death.[2][3][4] The ethyl ester moiety in this compound is crucial for its enhanced cellular activity, likely by increasing cell permeability, with intracellular cleavage activating the compound.[1]
In Vitro Efficacy: Solid vs. Liquid Tumor Cell Lines
Preclinical studies have demonstrated the cytotoxic effects of this compound against both solid and liquid tumor cell lines. A direct comparison of the available data is presented below.
Quantitative Data Summary
| Parameter | Solid Tumor (MCF7 Breast Cancer) | Liquid Tumor (MOLM-13 AML) | Liquid Tumor (OCI-AML-3 AML) | Reference |
| IC50 | 8.45 µM | Not Reported | Not Reported | [1] |
| EC50 | Not Reported | 7.5 µM ((+)-enantiomer) | Not Reported | [5] |
| Apoptosis Rate | 84.48% ((+)-enantiomer, 20 µM, 72h) | 5.6-fold increase (20 µM, 72h) | 11.8-fold increase (20 µM, 72h) | [1][6] |
| Cell Cycle Arrest | Not Reported | G1 arrest | G1 arrest | [6] |
Note: IC50 (Inhibitory Concentration 50) and EC50 (Effective Concentration 50) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. A lower value indicates higher potency. Apoptosis rates are presented as the percentage of apoptotic cells or the fold increase compared to an untreated control.
The data suggests that this compound is potent against both solid and liquid tumor cell lines. The (+)-enantiomer of this compound appears to be particularly effective in inducing apoptosis in the MCF7 breast cancer cell line.[1] In acute myeloid leukemia (AML) cell lines, this compound demonstrates a significant induction of apoptosis and cell cycle arrest at the G1 phase.[6]
Comparative Analysis with Alternative MDM2 Inhibitors
Several other MDM2 inhibitors are in various stages of preclinical and clinical development. A comparison of their reported in vitro potencies is provided to contextualize the efficacy of this compound.
| Compound | Solid Tumor IC50 | Liquid Tumor IC50 | Reference |
| Idasanutlin (B612072) (RG7388) | 55 nM (MV4-11 AML xenograft) | 35 nM (MOLM-13) | [7] |
| Milademetan (DS-3032b) | 79.5 nM (CDKN2A HZ loss, TP53 WT) | Not Reported | [8] |
| AMG 232 | 9.4 - 23.8 nM (various cell lines) | Not Reported | [9] |
It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions and cell lines used. However, this data provides a general landscape of the potency of current MDM2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis (Annexin V/Propidium (B1200493) Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol Outline:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.
-
PI Staining: Stain the cells with a PI solution.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
In Vivo Studies and Future Directions
To date, published in vivo efficacy data for this compound in either solid or liquid tumor xenograft models is limited. This represents a critical gap in the preclinical evaluation of this compound. Future studies should focus on:
-
Xenograft models: Evaluating the anti-tumor activity of this compound in mouse xenograft models of both solid (e.g., breast cancer) and liquid (e.g., AML) tumors.[10][11][12] This will provide crucial information on its in vivo efficacy, pharmacokinetics, and tolerability.
-
Combination therapies: Investigating the synergistic potential of this compound with other standard-of-care chemotherapies or targeted agents.
-
Biomarker development: Identifying predictive biomarkers of response to this compound treatment, which could involve assessing MDM2 amplification or p53 mutation status.
Conclusion
This compound is a potent MDM2 antagonist with demonstrated in vitro activity against both solid and liquid tumor cell lines. Its ability to reactivate the p53 tumor suppressor pathway makes it an attractive candidate for further development. The available data suggests comparable, if not slightly greater, potency in liquid tumor models based on the induction of apoptosis. However, the lack of in vivo data is a significant limitation. Further preclinical investigation, particularly in animal models, is essential to fully elucidate the therapeutic potential of this compound and to guide its potential translation into clinical settings. The detailed experimental protocols provided herein should facilitate the standardization and reproducibility of future studies.
References
- 1. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p53-MDM2 network: from oscillations to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
Independent Validation of YH239-EE: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on YH239-EE, a potent antagonist of the p53-MDM2 interaction. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes the underlying biological pathways and workflows.
This compound has emerged as a promising small molecule inhibitor targeting the murine double minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. By disrupting the p53-MDM2 interaction, this compound aims to restore p53's tumor-suppressive functions, including cell cycle arrest and apoptosis. This guide consolidates findings from its initial discovery and subsequent independent evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data from published studies on this compound, providing a comparative overview of its activity.
Table 1: In Vitro Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | p53 Status | Compound | IC50 (μM) | Reference |
| OCI-AML-3 | Wild-type | This compound | 0.08 ± 0.02 | [1] |
| MOLM-13 | Wild-type | This compound | 0.12 ± 0.03 | [1] |
| NB4 | Mutant | This compound | > 20 | [1] |
| HL60 | Null | This compound | > 20 | [1] |
Table 2: Comparative Cytotoxicity of this compound and its Congeners in MCF7 Breast Cancer Cells [2]
| Compound | IC50 (μM) |
| YH239 | 37.78 |
| This compound | 8.45 |
Table 3: Induction of Apoptosis and Necrosis in MCF7 Cells by this compound and its Enantiomers (72h treatment) [2]
| Compound | Apoptosis + Necrosis (%) |
| YH239 | 9.86 |
| This compound | 84.34 |
| (+)-YH239-EE | 84.48 |
| (-)-YH239-EE | 48.71 |
Signaling Pathway and Mechanism of Action
This compound functions as a prodrug, being intracellularly converted to its active form, YH239.[1] YH239 competitively binds to the p53-binding pocket of MDM2, thereby inhibiting the p53-MDM2 interaction.[2][3] This blockade prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[4] The stabilized p53 can then accumulate in the nucleus, transactivate its target genes, and induce cell cycle arrest and apoptosis.[5]
Caption: Mechanism of action of this compound.
Experimental Workflows and Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Caption: Workflow for MTT-based cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentration and determine the IC50 value.[6][8]
Apoptosis and Necrosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
p53-MDM2 Interaction Analysis (Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) is used to study protein-protein interactions. In this context, it can be used to demonstrate that this compound disrupts the interaction between p53 and MDM2.[9]
Caption: Workflow for p53-MDM2 Co-Immunoprecipitation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and a control compound. Lyse the cells in a suitable buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for MDM2.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate to capture the antibody-MDM2-p53 complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against p53. A decrease in the p53 signal in the this compound treated sample compared to the control indicates disruption of the p53-MDM2 interaction.[10]
Independent Validation and Comparative Landscape
The initial discovery of this compound by Huang et al. in 2014 demonstrated its potent activity against AML cells with wild-type p53.[1] A subsequent study in 2024 by Al-hussaniy et al. provided independent validation of its cytotoxic effects in the MCF7 breast cancer cell line.[2] This study also offered a direct comparison with its non-esterified form, YH239, and its enantiomers, highlighting the superior potency of the ethyl ester prodrug and the (+)-enantiomer.[2]
However, the body of independent validation for this compound remains limited. Further studies are required to:
-
Confirm its efficacy across a broader range of cancer types with wild-type p53.
-
Evaluate its in vivo efficacy and pharmacokinetic/pharmacodynamic properties in animal models.
-
Directly compare its performance against other clinical-stage MDM2 inhibitors such as Nutlin-3a and its analogs.[11]
Researchers are encouraged to consider these gaps in the existing literature when designing future studies on this compound. The provided data and protocols serve as a foundational resource for such investigations.
References
- 1. Discovery of Highly Potent p53-MDM2 Antagonists and Structural Basis for Anti-Acute Myeloid Leukemia Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medicine.tulane.edu [medicine.tulane.edu]
- 10. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the antitumor effects of an MDM2 inhibitor, nutlin-3, in feline lymphoma cell lines with or without p53 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling YH239-EE
This guide provides essential safety, handling, and disposal information for YH239-EE, a potent p53-MDM2 antagonist intended for research use only. All personnel must review this information and the official Safety Data Sheet (SDS) from the supplier before handling this compound. A thorough, site-specific risk assessment is mandatory prior to commencing any work.
Physicochemical and Hazard Data
| Property | Value/Information | Source |
| CAS Number | 1364488-67-4 | [1][2][3][4] |
| Molecular Formula | C25H27Cl2N3O4 | [1][2][4][5] |
| Molecular Weight | 504.4 g/mol | [2][3][4][5] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [3][5] |
| Storage | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C. | [2][5] |
| Biological Activity | Potent p53-MDM2 antagonist; induces apoptosis and cell cycle arrest. For research use only, not for human or veterinary use. | [1][2][3][4][5][6] |
| Hazard Class | Shipped as a non-hazardous chemical for transport purposes. However, as a chlorinated aromatic hydrocarbon and a potent biologically active molecule, it should be handled with care, assuming potential toxicity. | [1][2] |
Personal Protective Equipment (PPE)
Given the potent biological activity and the nature of the compound as a chlorinated organic molecule, a comprehensive approach to PPE is required to minimize exposure.[7][8][9]
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for laboratory settings, but glove compatibility should be verified with the specific solvent being used (e.g., DMSO).[10] Consider double-gloving, especially when handling concentrated solutions.
-
Eye Protection : Safety glasses with side shields are the minimum requirement.[9] For tasks with a higher risk of splashes, such as preparing stock solutions, chemical splash goggles are recommended.
-
Face Protection : When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[8][9]
-
Body Protection : A fully buttoned laboratory coat must be worn at all times. For procedures with a higher risk of contamination, consider disposable coveralls.
-
Respiratory Protection : While routine handling of small quantities in a well-ventilated area or a chemical fume hood may not require respiratory protection, a risk assessment should be performed. If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., an N95 for particulates or an appropriate cartridge respirator for vapors) should be used.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during unpacking.
-
Verify the compound identity and quantity against the order.
-
Store the compound according to the recommended conditions (short-term at 0-4°C, long-term at -20°C), in a dry, dark, and well-ventilated area.[2][5]
Preparation of Solutions (Experimental Protocol):
-
Working Area : All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Procedure :
-
Don the required PPE: lab coat, double gloves, and safety goggles.
-
Place an absorbent, disposable bench liner on the work surface.
-
Carefully weigh the required amount of solid this compound. Avoid creating dust.
-
Add the appropriate solvent (e.g., DMSO) to the solid to achieve the desired concentration.
-
Ensure the compound is fully dissolved before use in experiments.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
-
Handling and Use:
-
Always handle solutions of this compound with appropriate PPE.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Waste Disposal:
-
All disposable materials contaminated with this compound (e.g., pipette tips, tubes, gloves, bench liners) must be disposed of as hazardous chemical waste.
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Cover the spill with an absorbent material, and collect it into a sealed container for disposal as hazardous waste. Clean the spill area thoroughly.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. YH 239 EE [chembk.com]
- 2. medkoo.com [medkoo.com]
- 3. abmole.com [abmole.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Buy this compound | >98% [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 10. creativesafetysupply.com [creativesafetysupply.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
